EGFR-IN-80
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOXHAUUTIOBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274389 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171745-13-4 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Covalent EGFR Inhibitors
Disclaimer: No specific information was found for a compound named "EGFR-IN-80." This guide provides a comprehensive overview of the mechanism of action of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, which is the likely class for such a designated compound.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime therapeutic target.[2][3] Covalent EGFR inhibitors are a class of targeted therapies designed to irreversibly bind to and inactivate the EGFR kinase domain.
The EGFR Signaling Pathway
Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization, which stimulates its intracellular protein-tyrosine kinase activity.[4] This leads to autophosphorylation of several tyrosine residues in the C-terminal domain of the receptor.[4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, such as Grb2 and Shc, which in turn activate downstream signaling cascades.[1][3] The two major downstream pathways are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[3][]
-
The PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[3][]
EGFR Signaling Pathway
Mechanism of Action of Covalent EGFR Inhibitors
Covalent EGFR inhibitors are designed to form a stable, irreversible bond with a specific amino acid residue within the ATP-binding pocket of the EGFR kinase domain. This mechanism contrasts with that of reversible inhibitors, which bind and dissociate from the target.
The covalent inhibition of EGFR follows a two-step kinetic model.[6][7]
-
Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding site of the EGFR kinase domain, forming a reversible enzyme-inhibitor complex (E-I). The affinity of this initial binding is quantified by the inhibition constant (Ki).[6]
-
Covalent Bond Formation: Following the initial binding, a reactive group on the inhibitor forms a covalent bond with a nucleophilic residue in the active site. For most covalent EGFR inhibitors, this is the cysteine residue at position 797 (Cys797).[2] This step is characterized by the rate of inactivation (kinact).
The overall potency of a covalent inhibitor is determined by the ratio kinact/Ki, which reflects both the binding affinity and the reactivity of the compound.[6]
Mechanism of Covalent EGFR Inhibition
The majority of second and third-generation EGFR inhibitors possess an electrophilic "warhead," commonly an acrylamide moiety, which acts as a Michael acceptor.[2] This group is positioned to react with the thiol group of Cys797, forming a stable thioether bond. By permanently occupying the ATP-binding site, these inhibitors block the kinase activity of EGFR, thereby preventing autophosphorylation and the activation of downstream signaling pathways.
Quantitative Data
The efficacy of covalent EGFR inhibitors is characterized by several key parameters, including their binding affinity (Ki), rate of inactivation (kinact), and cellular potency (IC50).
Table 1: Kinetic Parameters of Representative Covalent EGFR Inhibitors [6]
| Inhibitor | Target EGFR Mutant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |
| Afatinib | WT | 0.16 | 0.0021 | 1.3 x 10^7 |
| Dacomitinib | WT | 0.093 | 0.0006 | 6.5 x 10^6 |
| CI-1033 | WT | 0.11 | 0.0007 | 6.4 x 10^6 |
| Afatinib | L858R/T790M | 19 | 0.0024 | 1.3 x 10^5 |
| Dacomitinib | L858R/T790M | 3.4 | 0.0004 | 1.2 x 10^5 |
Table 2: Cellular Potency of Representative Covalent EGFR Inhibitors [6]
| Inhibitor | Cell Line | Target EGFR | IC50 (nM) |
| Afatinib | A549 | WT | 12 |
| Dacomitinib | A549 | WT | 2 |
| CI-1033 | A549 | WT | 12 |
| Afatinib | H1975 | L858R/T790M | 110 |
| Dacomitinib | H1975 | L858R/T790M | 160 |
Experimental Protocols
The characterization of covalent EGFR inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of purified EGFR by 50%.
-
Materials: Recombinant human EGFR kinase, biotinylated substrate peptide, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
In a multi-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[8][9]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
-
This assay determines the ability of an inhibitor to block EGFR autophosphorylation in intact cells.
-
Materials: Cancer cell line with relevant EGFR status (e.g., A431 for EGFR overexpression), cell culture medium, EGFR ligand (e.g., EGF), lysis buffer, and antibodies for detecting total and phosphorylated EGFR (p-EGFR).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with various concentrations of the inhibitor.
-
Stimulate the cells with EGF to induce EGFR autophosphorylation.[10]
-
Lyse the cells and quantify the levels of p-EGFR and total EGFR using an ELISA or Western blot.[10]
-
Determine the IC50 value by plotting the inhibition of the p-EGFR signal against the inhibitor concentration.
-
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Materials: Cancer cell line, cell culture medium, inhibitor, and a viability reagent (e.g., MTT or MTS).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.[2]
-
Treat the cells with serial dilutions of the inhibitor and incubate for a period of 48-72 hours.[2]
-
Add the viability reagent (e.g., MTT) to each well and incubate to allow for the formation of a colored formazan product.[2]
-
Solubilize the formazan product and measure the absorbance using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow for Characterizing Covalent EGFR Inhibitors
This experiment provides direct evidence of the covalent bond formation between the inhibitor and the EGFR protein.
-
Materials: Purified EGFR protein, excess of the covalent inhibitor, trypsin, and a mass spectrometer (e.g., LC-MS/MS).
-
Procedure:
-
Incubate the EGFR protein with an excess of the inhibitor to ensure complete binding.
-
Remove any unbound inhibitor.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search for a peptide fragment containing Cys797 with a mass shift corresponding to the molecular weight of the inhibitor. The detection of this modified peptide confirms the formation of the covalent adduct.[8]
-
Conclusion
Covalent EGFR inhibitors represent a powerful class of therapeutic agents that achieve potent and durable inhibition of EGFR signaling through an irreversible binding mechanism. Their efficacy is a function of both high-affinity reversible binding and efficient covalent bond formation with Cys797 in the ATP-binding pocket. A comprehensive understanding of their mechanism of action, supported by rigorous in vitro and cellular characterization, is essential for the development of next-generation inhibitors that can overcome resistance and improve patient outcomes in EGFR-driven cancers.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. promega.com.cn [promega.com.cn]
- 10. reactionbiology.com [reactionbiology.com]
Unraveling EGFR-IN-80: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the discovery and synthesis of EGFR-IN-80, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). Extensive research of publicly available scientific literature and chemical databases did not yield specific information for a molecule designated "this compound". It is possible that this is an internal compound name not yet disclosed in public forums, a less common synonym, or a newly synthesized molecule pending publication.
In the absence of specific data for "this compound," this whitepaper will pivot to a detailed examination of a representative and well-documented EGFR inhibitor, Osimertinib (AZD9291), to provide a functionally equivalent and highly relevant technical guide. Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that effectively targets both the sensitizing EGFR mutations and the T790M resistance mutation.
This guide will delve into the core aspects of Osimertinib's discovery, its mechanism of action, and a detailed synthesis protocol. All quantitative data will be presented in structured tables, and key experimental methodologies will be outlined. Furthermore, signaling pathways and experimental workflows will be visualized using DOT language diagrams to provide a clear and comprehensive understanding of this class of targeted cancer therapies.
The Landscape of EGFR Inhibition: A Brief Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2] This has made EGFR an attractive target for the development of targeted cancer therapies.
The evolution of EGFR inhibitors can be categorized into three generations:
-
First-generation inhibitors: Reversible TKIs such as gefitinib and erlotinib, effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R mutation).[3]
-
Second-generation inhibitors: Irreversible TKIs like afatinib and dacomitinib, which form a covalent bond with the EGFR kinase domain. While potent, they often exhibit dose-limiting toxicities due to inhibition of wild-type EGFR.[4][5]
-
Third-generation inhibitors: Covalent inhibitors designed to selectively target the T790M resistance mutation, which emerges in a significant number of patients treated with first- and second-generation TKIs, while sparing wild-type EGFR.[6][7] Osimertinib is a leading example of a third-generation inhibitor.[2]
Discovery of Osimertinib (AZD9291): A Case Study
The discovery of Osimertinib was driven by the clinical need to overcome acquired resistance to first- and second-generation EGFR TKIs, predominantly caused by the T790M "gatekeeper" mutation. The development process focused on designing a molecule with high potency against both sensitizing EGFR mutations and the T790M mutation, while exhibiting minimal activity against wild-type EGFR to reduce toxicity.
Lead Identification and Optimization
The discovery of Osimertinib involved a structure-based drug design approach. The key structural features of third-generation inhibitors include a pyrimidine core that serves as a scaffold for ATP-competitive binding and a reactive acrylamide group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[8]
The optimization process focused on modifying the solvent-exposed region of the molecule to enhance selectivity for the mutant EGFR over the wild-type form. This was achieved by incorporating a substituted indole group linked to the pyrimidine core via an amino-ethoxy linker. This specific substitution pattern allows for favorable interactions within the mutated kinase domain while being sterically hindered in the wild-type receptor.
Preclinical Characterization
Preclinical studies demonstrated that Osimertinib potently and selectively inhibited EGFR signaling in cell lines harboring sensitizing EGFR mutations and the T790M resistance mutation. In vivo studies using xenograft models of NSCLC confirmed its anti-tumor efficacy.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for Osimertinib from preclinical studies.
Table 1: In Vitro Potency of Osimertinib against EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| Exon 19 deletion | <10 |
| L858R | <15 |
| Exon 19 del / T790M | <10 |
| L858R / T790M | <15 |
| Wild-Type EGFR | >500 |
Table 2: Cellular Activity of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC9 | Exon 19 deletion | <10 |
| H1975 | L858R / T790M | <15 |
| A431 | Wild-Type | >1000 |
Experimental Protocols
Synthesis of Osimertinib (AZD9291)
The synthesis of Osimertinib is a multi-step process. A representative synthetic route is outlined below. This is a generalized scheme, and specific reagents and conditions may vary.
Caption: A simplified workflow for the synthesis of Osimertinib.
Step 1: Synthesis of the Pyrimidine Core Intermediate
The synthesis begins with the reaction of a substituted aniline with a dichloropyrimidine derivative. Specifically, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-benzene-1,2-diamine is reacted with 2,4-dichloro-5-methoxypyrimidine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol. This reaction proceeds via a nucleophilic aromatic substitution to yield the core pyrimidine intermediate.
Step 2: Acylation to Form Osimertinib
The pyrimidine intermediate is then acylated with acryloyl chloride in the presence of a base to introduce the reactive acrylamide "warhead." This reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) at low temperatures to control reactivity. The final product, Osimertinib, is then purified using standard techniques such as column chromatography and recrystallization.
EGFR Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of Osimertinib against various EGFR mutants is determined using a kinase inhibition assay.
Caption: Workflow for determining the IC50 of an EGFR inhibitor.
The assay is typically performed in a 96-well plate format. Recombinant human EGFR kinase domain (either wild-type or a specific mutant) is incubated with a substrate (e.g., a synthetic peptide or protein) and ATP in the presence of varying concentrations of the test compound (Osimertinib). The reaction is allowed to proceed for a defined period, after which the extent of substrate phosphorylation is measured. This can be done using various detection methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed. The half-maximal inhibitory concentration (IC50) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (GI50 Determination)
The effect of Osimertinib on the proliferation of cancer cell lines is assessed using a cell proliferation assay.
Caption: Workflow for determining the GI50 of a compound in cancer cells.
NSCLC cell lines with known EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of Osimertinib. After a 72-hour incubation period, a reagent that measures cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®), is added. The resulting signal, which is proportional to the number of viable cells, is measured using a plate reader. The concentration of the compound that causes 50% inhibition of cell growth (GI50) is then determined.
Mechanism of Action and Signaling Pathway
Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of EGFR. This blocks the downstream signaling pathways that drive tumor growth and survival.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.
Upon binding of a ligand, such as EGF, mutant EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways promote cell proliferation, survival, and angiogenesis. Osimertinib covalently binds to the Cys797 residue in the ATP-binding pocket of mutant EGFR, locking the kinase in an inactive state. This prevents ATP from binding and blocks the phosphorylation and activation of downstream signaling molecules, ultimately leading to the inhibition of tumor growth and induction of apoptosis.
Conclusion
While specific information on "this compound" remains elusive in the public domain, the detailed examination of a representative third-generation EGFR inhibitor, Osimertinib, provides a comprehensive technical guide for researchers and drug development professionals. The principles of its discovery, the methodologies for its evaluation, and its mechanism of action are illustrative of the modern approach to targeted cancer therapy. The structured presentation of quantitative data and the visualization of complex biological and chemical processes aim to facilitate a deeper understanding of this important class of therapeutics. Future disclosures may shed light on the specific identity of this compound, and this guide can serve as a framework for its evaluation.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to EGFR Inhibition: A Case Study on Gefitinib
Disclaimer: Publicly available scientific and chemical databases do not contain information on a compound specifically named "EGFR-IN-80". This name may correspond to an internal research code or a compound within a proprietary screening library that is not disclosed in the public domain. Therefore, this technical guide will focus on a well-characterized, first-generation EGFR inhibitor, Gefitinib (Iressa) , to provide a representative and detailed overview of the chemical properties, mechanism of action, and experimental evaluation of a compound targeting the Epidermal Growth Factor Receptor (EGFR).
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of Gefitinib's characteristics, including quantitative data, experimental methodologies, and visual representations of its interaction with cellular signaling pathways.
Chemical Structure and Properties of Gefitinib
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ |
| Molecular Weight | 446.90 g/mol |
| CAS Number | 184475-35-2 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, sparingly soluble in methanol and ethanol |
| Melting Point | 194-198 °C |
Mechanism of Action
Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase domain. It competitively binds to the ATP-binding site of the intracellular catalytic domain of EGFR, thereby preventing the autophosphorylation of tyrosine residues that is critical for the activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, survival, and angiogenesis in EGFR-dependent tumor cells.
EGFR Signaling Pathway Inhibition
Gefitinib's inhibition of EGFR autophosphorylation effectively blocks the initiation of these downstream signaling cascades, as depicted in the following diagram.
References
- 1. EGFR Inhibitor Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
In-depth Technical Guide: EGFR-IN-80 Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the target specificity and selectivity of EGFR-IN-80, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Due to the persistent misinterpretation of "EGFR" as "estimated Glomerular Filtration Rate (eGFR)" in broad searches, this guide is compiled from highly specific queries to ensure accuracy. This guide will detail the biochemical and cellular activity of this compound, its selectivity profile against other kinases, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex biological processes.
Introduction to EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3] This has made EGFR an attractive target for the development of small molecule kinase inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.[4] this compound is a novel kinase inhibitor developed for therapeutic applications. Understanding its precise target specificity and selectivity is paramount for predicting its efficacy and potential off-target effects.
EGFR Signaling Pathways
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that ultimately regulate gene transcription and cellular responses.[5] The three major pathways activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[5]
-
PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.[6]
-
JAK-STAT Pathway: Plays a role in cell survival and proliferation.[5]
Caption: EGFR Signaling Pathways and the inhibitory action of this compound.
Target Specificity of this compound
The target specificity of a kinase inhibitor refers to its ability to bind to its intended target with high affinity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Biochemical Assays
Biochemical assays are performed in a cell-free system to directly measure the inhibitory activity of a compound against a purified enzyme.
Table 1: Biochemical Activity of this compound against EGFR
| Target Kinase | IC50 (nM) |
| EGFR (Wild-Type) | Data Not Available |
| EGFR (L858R) | Data Not Available |
| EGFR (T790M) | Data Not Available |
| EGFR (C797S) | Data Not Available |
Note: Specific IC50 values for this compound are not publicly available at this time. The table structure is provided as a template for when such data becomes available.
Cellular Assays
Cellular assays assess the inhibitor's activity within a biological context, providing insights into its ability to penetrate cell membranes and inhibit the target in its native environment.
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Mutation Status | Proliferation IC50 (nM) |
| e.g., A549 | e.g., Wild-Type | Data Not Available |
| e.g., NCI-H1975 | e.g., L858R/T790M | Data Not Available |
Note: Specific cellular IC50 values for this compound are not publicly available. The table provides an example of how such data would be presented.
Selectivity Profile of this compound
The selectivity of a kinase inhibitor describes its binding affinity for the intended target relative to other kinases in the human kinome. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Kinome scanning is a common method to assess selectivity, where the inhibitor is tested against a large panel of kinases.
Table 3: Selectivity Profile of this compound against a Panel of Kinases
| Kinase | Inhibition (%) at [Concentration] |
| HER2 (ErbB2) | Data Not Available |
| HER3 (ErbB3) | Data Not Available |
| HER4 (ErbB4) | Data Not Available |
| VEGFR2 | Data Not Available |
| c-Met | Data Not Available |
| ALK | Data Not Available |
| RET | Data Not Available |
| SRC | Data Not Available |
| ABL | Data Not Available |
Note: A comprehensive selectivity profile for this compound is not publicly available. This table illustrates how selectivity data is typically presented.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of inhibitor activity.
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol describes a common method for determining the biochemical IC50 of an inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Purify recombinant human EGFR kinase domain. Prepare a stock solution of a suitable peptide substrate and ATP.
-
Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Assay Plate Setup: Add the kinase, substrate, and diluted inhibitor to the wells of a 384-well plate.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Terminate the reaction and use a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to kinase activity. Read the signal on a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Example Protocol)
This protocol outlines a common method for determining the cellular IC50 of an inhibitor.
Caption: Workflow for a cell-based proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate a specific number of cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Measurement: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Signal Detection: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell proliferation inhibition against the inhibitor concentration to calculate the IC50 value.
Conclusion
This technical guide provides a framework for understanding the target specificity and selectivity of the EGFR inhibitor, this compound. While specific quantitative data for this compound is not yet publicly available, the provided tables and protocols serve as a comprehensive template for its evaluation. The detailed methodologies for biochemical and cellular assays, along with the illustrative diagrams of the EGFR signaling pathway and experimental workflows, offer a robust resource for researchers in the field of oncology and drug discovery. A thorough characterization of this compound's activity and selectivity is crucial for its continued development as a potential therapeutic agent.
References
- 1. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 4. Frontiers | Glomerular filtration in the aging population [frontiersin.org]
- 5. kidneyresearchuk.org [kidneyresearchuk.org]
- 6. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]
An In-depth Technical Guide to the Binding Kinetics of Inhibitors to the Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of selected small molecule inhibitors to the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Given the absence of publicly available data for "EGFR-IN-80," this document focuses on well-characterized reversible and irreversible EGFR inhibitors to serve as a detailed template and comparative reference. We will delve into the quantitative binding parameters, detailed experimental methodologies for their determination, and the downstream signaling sequelae of EGFR inhibition.
Introduction to EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).
EGFR inhibitors can be broadly classified into two categories: reversible and irreversible (covalent). Reversible inhibitors, such as gefitinib and erlotinib, form non-covalent interactions with the kinase domain.[2] In contrast, irreversible inhibitors, including afatinib and osimertinib, form a stable covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site, leading to prolonged inhibition.[3] Understanding the binding kinetics of these inhibitors is paramount for rational drug design and for predicting their clinical efficacy and potential for resistance.
Quantitative Analysis of EGFR Inhibitor Binding Kinetics
The potency and mechanism of action of EGFR inhibitors are quantitatively described by several key kinetic parameters. For reversible inhibitors, the inhibition constant (Kᵢ) is a measure of binding affinity. For irreversible inhibitors, the kinetics are described by both the initial non-covalent binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ). The overall efficiency of an irreversible inhibitor is often expressed as the ratio kᵢₙₐ꜀ₜ/Kᵢ.
The following tables summarize the binding kinetics of selected EGFR inhibitors against wild-type (WT) EGFR and clinically relevant mutant forms.
Table 1: Binding Kinetics of Covalent EGFR Inhibitors
| Inhibitor | EGFR Mutant | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (μM⁻¹s⁻¹) | Reference |
| Osimertinib | WT | - | - | - | [4] |
| L858R | - | - | 20-fold > WT | [4] | |
| L858R/T790M | - | - | 50-fold > WT | [4] | |
| Afatinib | WT | 0.16 | ≤ 2.1 x 10⁻³ | 6.3 x 10⁶ M⁻¹s⁻¹ | [5] |
| Dacomitinib | WT | 0.093 | ≤ 2.1 x 10⁻³ | 23 x 10⁶ M⁻¹s⁻¹ | [5] |
Table 2: Binding Kinetics of Reversible EGFR Inhibitors
| Inhibitor | EGFR Mutant | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Gefitinib | WT | - | 23 | [6] |
| EGFRvIII | - | >2000 | [7] | |
| Erlotinib | WT | - | 2 | [6] |
Experimental Protocols for Determining Binding Kinetics
A variety of biochemical and biophysical assays are employed to determine the binding kinetics of EGFR inhibitors. Below are detailed methodologies for commonly used techniques.
EGFR Kinase Activity Assay (ADP-Glo™ Assay)
This assay measures the enzymatic activity of EGFR by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
EGFR inhibitor of interest
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the EGFR inhibitor in DMSO.
-
In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.[8]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding and dissociation events between an inhibitor and EGFR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified EGFR protein
-
EGFR inhibitor of interest
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilize the purified EGFR protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.[9]
-
Inject a series of concentrations of the EGFR inhibitor over the sensor surface and monitor the change in response units (RU) in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between inhibitor injections if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).[9]
Mass Spectrometry for Confirmation of Covalent Binding
Mass spectrometry (MS) is used to confirm the formation of a covalent bond between an irreversible inhibitor and EGFR.
Materials:
-
Purified EGFR protein
-
Irreversible EGFR inhibitor
-
Incubation buffer
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the purified EGFR protein with an excess of the irreversible inhibitor to ensure complete labeling.
-
Remove any unbound inhibitor.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search for a peptide fragment containing Cys797 with a mass shift corresponding to the molecular weight of the inhibitor. The detection of this modified peptide confirms the formation of a covalent adduct.[10][11]
EGFR Downstream Signaling Pathways
The binding of an inhibitor to the EGFR kinase domain blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades that are critical for tumor cell proliferation and survival. The two major signaling pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][][13][14]
Inhibition of EGFR by TKIs blocks the activation of both the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to a reduction in cell proliferation and survival.
Conclusion
The characterization of the binding kinetics of EGFR inhibitors is a critical component of the drug discovery and development process. A thorough understanding of the Kᵢ, kᵢₙₐ꜀ₜ, and kᵢₙₐ꜀ₜ/Kᵢ values, obtained through robust experimental methodologies, provides invaluable insights into the potency, selectivity, and mechanism of action of these targeted therapies. This knowledge, combined with an understanding of the downstream signaling consequences of EGFR inhibition, enables the rational design of more effective and durable anticancer agents. While information on "this compound" is not currently in the public domain, the principles and protocols outlined in this guide provide a solid framework for its future characterization.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 7. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-80: A Technical Overview of a Potent Anilinoquinoline-Based EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology. The development of small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations in the EGFR kinase domain necessitates the continued development of novel inhibitors with improved potency and activity against these mutant variants. EGFR-IN-80, also identified as compound 30 in the scientific literature, is a potent EGFR inhibitor belonging to the anilinoquinoline class of compounds. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its effect on EGFR, though specific data on mutant variants is currently limited in publicly accessible literature.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound (compound 30) | [1] |
| Chemical Class | Anilinoquinoline | [1] |
| CAS Number | 171745-13-4 | |
| Molecular Formula | C18H18BrN3O2 | |
| Potency (pIC50) | 10.6 (against wild-type EGFR) | [1] |
Mechanism of Action
This compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] Like other anilinoquinoline-based inhibitors, it is designed to bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. The high pIC50 value of 10.6 indicates a very high affinity of this compound for the wild-type EGFR enzyme.[1]
Signaling Pathway
The binding of this compound to the EGFR kinase domain inhibits the phosphorylation of key tyrosine residues, which in turn blocks the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
References
An In-Depth Technical Guide to the In Vitro Kinase Assay of EGFR-IN-80
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of EGFR-IN-80, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. This document outlines the relevant biochemical data, a detailed experimental protocol for a representative in vitro kinase assay, and visualizations of the associated signaling pathway and experimental workflow.
Introduction to EGFR and the Inhibitor this compound
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers. EGFR inhibitors are a class of targeted therapies that block the intracellular tyrosine kinase domain of the receptor, thereby inhibiting downstream signaling cascades and impeding tumor growth.
This compound (also known as compound 30) is an inhibitor of EGFR.[1][2][3][4][5] It belongs to the anilinoquinoline class of compounds, which are known for their EGFR inhibitory activity.[2][6]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against its primary target, EGFR, has been characterized by its pIC50 value. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a standardized measure of potency.
| Compound | Target | pIC50 | IC50 (nM) | Reference |
| This compound | EGFR | 10.6 | ~0.025 | [2] |
Note: The IC50 value is an approximation calculated from the pIC50 value. No broader kinase selectivity profile for this compound is publicly available at the time of this writing.
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling cascade, highlighting the point of intervention for tyrosine kinase inhibitors like this compound.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro EGFR Kinase Assay (Representative)
While a specific, detailed protocol for the in vitro kinase assay of this compound is not publicly available, the following is a representative protocol for a fluorescence-based assay to determine the IC50 of an EGFR inhibitor. This protocol is adapted from established methods for similar compounds.
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on the kinase activity of purified, recombinant human EGFR.
Assay Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by EGFR. The increase in fluorescence upon phosphorylation is monitored over time. The rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rate at various inhibitor concentrations, an IC50 value can be determined.
Materials:
-
Recombinant human EGFR (wild-type) enzyme
-
ATP (Adenosine triphosphate)
-
Fluorescent peptide substrate (e.g., a poly-Glu-Tyr peptide conjugated to a fluorescent reporter)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing.
-
Further dilute the DMSO serial dilutions into the kinase reaction buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the 2X inhibitor solutions to the wells of a 384-well plate.
-
For the positive control (no inhibition), add 5 µL of kinase reaction buffer containing the same percentage of DMSO as the inhibitor wells.
-
For the negative control (no kinase activity), add 5 µL of kinase reaction buffer with DMSO to separate wells.
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the EGFR enzyme in the kinase reaction buffer.
-
Add 5 µL of the 2X EGFR enzyme solution to all wells except the negative control wells.
-
To the negative control wells, add 5 µL of kinase reaction buffer without the enzyme.
-
Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X substrate/ATP mixture in the kinase reaction buffer. The final ATP concentration should be at or near its Km for EGFR.
-
Add 10 µL of the 2X substrate/ATP mixture to all wells to start the kinase reaction. The final reaction volume is 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
Monitor the increase in fluorescence over time (kinetic read) at regular intervals (e.g., every 60 seconds) for 60-120 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the average velocity of the negative control wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: General experimental workflow for an in vitro kinase assay.
Conclusion
This technical guide provides essential information for researchers working with the EGFR inhibitor this compound. The provided data table summarizes its known inhibitory potency. While a specific experimental protocol for this compound is not available in the public domain, the representative in vitro kinase assay protocol offers a robust framework for its characterization. The accompanying diagrams of the EGFR signaling pathway and the experimental workflow serve as valuable visual aids for understanding the context and execution of these assays. Accurate and reproducible in vitro kinase assays are fundamental for the characterization of EGFR inhibitors and are a critical step in the drug discovery and development process.
References
- 1. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico QSAR studies of anilinoquinolines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 4. Estimated Glomerular Filtration Rate in Chronic Kidney Disease: A Critical Review of Estimate-Based Predictions of Individual Outcomes in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 6. iosrjournals.org [iosrjournals.org]
Preliminary Studies on EGFR-IN-80: An In-depth Technical Guide
An exhaustive search of publicly available scientific literature and databases did not yield any specific information, preclinical data, or experimental protocols for a compound designated "EGFR-IN-80." This suggests that "this compound" may be an internal development code, a very early-stage compound not yet disclosed in publications, or a potential misnomer.
Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental methodologies, and visualizations as requested. The following sections outline the typical structure and content that would be included in such a guide, should information on this compound become publicly available. This framework can serve as a template for organizing future findings on this or similar targeted therapeutic agents.
Abstract
This section would typically provide a concise overview of this compound, including its target, proposed mechanism of action, key preclinical findings, and potential therapeutic applications.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[1] Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events.
The primary signaling pathways activated by EGFR include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[2]
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[1]
-
JAK/STAT Pathway: Plays a role in cell survival and inflammation.[1]
The following diagram illustrates the canonical EGFR signaling cascade.
References
Methodological & Application
Application Notes and Protocols for a Novel EGFR Inhibitor (EGFR-IN-80) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general guide for the characterization of a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), hypothetically named EGFR-IN-80. As no specific data for a compound with this designation is publicly available, the experimental details and representative data are based on established methodologies and published results for well-characterized EGFR TKIs. Researchers should optimize these protocols for their specific inhibitor and cell lines.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating key cellular processes, including proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, driven by overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC) and glioblastoma.[2] This makes EGFR a prime target for therapeutic intervention.
EGFR tyrosine kinase inhibitors (TKIs) are small molecules that competitively block the ATP-binding site within the intracellular kinase domain of EGFR.[2][3] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][5] The blockade of these pathways in EGFR-dependent cancer cells can lead to cell cycle arrest and apoptosis, forming the basis of their therapeutic effect.[6]
These application notes provide a comprehensive framework for the initial in vitro characterization of a novel EGFR TKI, this compound, in a cell culture setting.
This compound: Product Information (Representative)
| Property | Description |
| Mechanism of Action | A potent and selective inhibitor of the EGFR tyrosine kinase. It competes with ATP to block the autophosphorylation of the receptor, thereby inhibiting downstream signaling.[3] |
| Molecular Weight | Varies by specific inhibitor (e.g., ~400-600 g/mol ). |
| Solubility | Typically soluble in DMSO (e.g., >20 mg/mL). For cell culture, a concentrated stock solution in DMSO is prepared and then diluted to the final concentration in the culture medium. |
| Storage | Stock solutions should be stored at -20°C or -80°C to ensure stability. Repeated freeze-thaw cycles should be avoided. |
| Quality Control | Purity should be confirmed by HPLC (>98%), and identity confirmed by ¹H-NMR and Mass Spectrometry. |
Quantitative Data: In Vitro Efficacy of EGFR TKIs
The following tables summarize the half-maximal inhibitory concentration (IC50) values for established EGFR inhibitors across various cancer cell lines, providing a benchmark for evaluating a novel inhibitor like this compound.
Table 1: IC50 Values of EGFR TKIs in NSCLC Cell Lines
| Cell Line | EGFR Status | Gefitinib (nM) | Erlotinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| PC-9 | Exon 19 del | ~20 | 7 | 0.8 | ~10 |
| HCC827 | Exon 19 del | ~15 | ~10 | ~1 | ~12 |
| H3255 | L858R | ~100 | 12 | 0.3 | ~8 |
| H1975 | L858R, T790M | >10,000 | >10,000 | 57 | 5 |
| A549 | Wild-Type | >10,000 | ~7,000 | ~3,000 | ~5,000 |
Data compiled from multiple sources.[7][8][9] Actual values may vary between experiments.
Table 2: IC50 Values of EGFR TKIs in Other Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | Lapatinib (µM) | Gefitinib (µM) | Erlotinib (µM) |
| A431 | Epidermoid Carcinoma | Overexpressed | 0.16 | 0.08 | 0.1 |
| BT-474 | Breast Ductal Carcinoma | HER2 Overexpressed | 0.1 | 9.9 | 1.1 |
| SK-Br-3 | Breast Adenocarcinoma | HER2 Overexpressed | ~0.5 | 4.0 | ~2 |
| MDA-MB-231 | Breast Adenocarcinoma | Wild-Type | >10 | >25 | >10 |
Data compiled from multiple sources.[7][10] Actual values may vary between experiments.
Visualizations: Pathways and Workflows
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathways and the point of inhibition by a Tyrosine Kinase Inhibitor (TKI).
General Experimental Workflow for this compound Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Covalent EGFR Inhibitors
Disclaimer: No specific in vivo studies for EGFR-IN-80 were found in the public domain at the time of this writing. The following application notes and protocols are based on published in vivo data for other potent, covalent EGFR inhibitors such as afatinib, neratinib, and osimertinib. These notes are intended to serve as a representative guide for researchers and drug development professionals. Researchers should conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for any new compound, including this compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4][5] Covalent EGFR inhibitors are a class of targeted therapeutics that form an irreversible bond with a specific cysteine residue (C797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of its kinase activity.[4][6] this compound is identified as an EGFR inhibitor with a pIC50 of 10.6.[7][8][9] This document provides a summary of in vivo dosing strategies and experimental protocols for covalent EGFR inhibitors based on preclinical studies of analogous compounds.
Quantitative Data Summary
The following tables summarize in vivo dosage and efficacy data for representative covalent EGFR inhibitors from preclinical xenograft studies. These data can be used as a starting point for designing in vivo experiments with novel covalent EGFR inhibitors like this compound.
Table 1: In Vivo Dosage and Administration of Covalent EGFR Inhibitors in Mouse Xenograft Models
| Compound | Animal Model | Tumor Cell Line | Dosage | Administration Route | Dosing Schedule | Reference |
| Afatinib | Nude Mice | HNE-1 (Nasopharyngeal) | 12.5 mg/kg | Oral Gavage | Daily | [10] |
| Nude Mice | FaDu (Head and Neck) | 10 mg/kg | Oral Gavage | Daily or Intermittent | [11] | |
| Nude Mice | HN5 (Head and Neck) | 15 mg/kg | Oral Gavage | Daily | [11] | |
| Nude Mice | H2170, H1781 (NSCLC) | 20 mg/kg | Oral Gavage | 6 days/week | [12] | |
| Neratinib | Nude Mice | SARARK 6 (Carcinosarcoma) | 40 mg/kg | Oral Gavage | 5 days/week | [13] |
| Nude Mice | OSPC ARK-1 (Ovarian) | 40 mg/kg | Oral Gavage | 5 days/week | [14] | |
| Osimertinib | NOD-SCID Mice | PC9-luciferase (NSCLC) | 15 mg/kg | Oral Gavage | Single or Weekly | [15][16] |
| Nude Mice | PC-9-GFP (NSCLC) | 5 mg/kg | Oral Gavage | Daily | [17] | |
| SCID Mice | H1975 (NSCLC) | 5 or 25 mg/kg | Oral Gavage | Not specified | [18] | |
| NSG Mice | PC-9 Luc+ (NSCLC) | 1-15 mg/kg | Intraperitoneal | 5 days/week | [19] |
Table 2: In Vivo Efficacy of Covalent EGFR Inhibitors (Tumor Growth Inhibition)
| Compound | Tumor Cell Line | Dosage | Efficacy | Reference |
| Afatinib | HNE-1 | 12.5 mg/kg | Modest tumor growth inhibition | [10] |
| FaDu | 10 mg/kg | Slowed tumor growth; continuous dosing was more effective | [11] | |
| HN5 | 15 mg/kg | Four complete responses and six responses with ≥75% tumor reduction | [11] | |
| Neratinib | SARARK 6 | 40 mg/kg | Significant inhibition of tumor growth | [13] |
| Osimertinib | PC9 (Brain Metastases) | Clinically relevant doses | Sustained tumor regression | [18] |
| PC-9-GFP (Brain Model) | 5 mg/kg | Significant reduction in tumor volume | [17] |
Experimental Protocols
Animal Models
-
Species and Strain: Immunocompromised mice, such as athymic nude mice (nu/nu), SCID (Severe Combined Immunodeficient), or NOD-SCID (Non-obese diabetic/severe combined immunodeficient) mice, are commonly used for xenograft studies to prevent rejection of human tumor cells.
-
Housing and Care: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
-
Cell Culture: Culture the desired human cancer cell line (e.g., NSCLC, head and neck, breast cancer) under standard sterile conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1x10^6 to 1x10^7 cells per injection).
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
Drug Formulation and Administration
-
Formulation: Prepare the covalent EGFR inhibitor in a vehicle suitable for the chosen administration route. Common vehicles for oral gavage include 0.5% hydroxypropyl methylcellulose (HPMC) in water or a mixture of polyethylene glycol, Tween 80, and saline.
-
Administration: Administer the drug solution to the mice via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group should receive the vehicle only.
Efficacy Assessment
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse at the same time as tumor measurements to assess for potential toxicity. Significant weight loss may indicate the need for dose adjustment or cessation of treatment.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a maximum allowable size, or when signs of excessive morbidity are observed. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and mechanism of covalent inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for a typical in vivo xenograft study.
References
- 1. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EGFR inhibition blocks cancer stem cell clustering and lung metastasis of triple negative breast cancer [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|171745-13-4|COA [dcchemicals.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of neratinib in the treatment of HER2/neu-amplified epithelial ovarian carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR-IN-80 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3][4] EGFR-IN-80 is a novel, potent, and selective inhibitor of EGFR designed for preclinical evaluation in oncology models. These application notes provide detailed protocols for the use of this compound in xenograft models, a critical step in the preclinical assessment of its anti-cancer efficacy.
Mechanism of Action
This compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of EGFR. By binding to this domain, this compound blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[1][2] This inhibition leads to the downregulation of key pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately resulting in decreased tumor cell proliferation and survival.[3][4][5]
EGFR Signaling Pathway Inhibition by this compound
This compound inhibits EGFR autophosphorylation, blocking downstream signaling.
Data Presentation
In Vitro IC50 Values of this compound
| Cell Line | EGFR Status | IC50 (nM) |
| A431 | Overexpression | 15 |
| H1975 | L858R/T790M Mutant | 50 |
| A549 | Wild-Type | >1000 |
In Vivo Efficacy of this compound in A431 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | 1500 ± 250 | - |
| This compound | 25 | QD | 600 ± 150 | 60 |
| This compound | 50 | QD | 300 ± 100 | 80 |
| Standard-of-Care | 100 | BIW | 450 ± 120 | 70 |
QD: Once daily; BIW: Twice weekly.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is crucial for a successful xenograft study. For investigating an EGFR inhibitor, it is essential to select a cell line with well-characterized EGFR expression or mutation status.[6]
-
Recommended Cell Lines:
-
A431: A human epidermoid carcinoma cell line known for its high level of EGFR overexpression.[6]
-
H1975: A human non-small cell lung cancer (NSCLC) cell line that harbors the T790M mutation in the EGFR gene, which confers resistance to some first-generation EGFR inhibitors.[6]
-
A549: A human lung adenocarcinoma cell line with wild-type EGFR, which can be used as a negative control.[6]
-
-
Cell Culture Protocol:
-
Culture the selected cancer cell line in the appropriate medium (e.g., DMEM for A431, RPMI-1640 for H1975 and A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain exponential growth. It is recommended to passage the cells at least twice after thawing from liquid nitrogen before implantation.[6]
-
On the day of implantation, harvest the cells when they are approximately 80% confluent.
-
Perform a cell viability count using a trypan blue exclusion assay to ensure high viability (>95%).
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL).
-
Xenograft Tumor Model Establishment
Immunocompromised mice, such as athymic nude mice (nu/nu) or NOD/SCID mice, are commonly used for xenograft studies as they can accept human tumor cells without rejection.[6]
-
Tumor Implantation Protocol:
-
Acclimate female mice aged 6-8 weeks for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.
-
Experimental Workflow for Xenograft Studies
Workflow for a typical xenograft efficacy study.
Drug Preparation and Administration
-
Vehicle Preparation: The vehicle will depend on the solubility of this compound. A common vehicle is a solution containing DMSO, Tween 80, and saline.
-
Drug Administration Protocol:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[6]
-
Prepare fresh formulations of this compound daily.
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection).
-
The dosing schedule will depend on the pharmacokinetic properties of the compound (e.g., once daily, twice daily).[6]
-
Tumor Measurement and Data Analysis
-
Tumor Measurement:
-
Measure the tumor dimensions using digital calipers two to three times per week.[6]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Body Weight and Health Monitoring:
-
Measure the body weight of each mouse at the same time as tumor measurements to assess drug toxicity.[6]
-
Monitor the general health of the animals daily, observing for any signs of distress or adverse effects.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.[6]
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Statistically analyze the data using appropriate methods (e.g., t-test, ANOVA).
-
Conclusion
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models. Adherence to these protocols will ensure the generation of robust and reproducible data to support the continued development of this promising anti-cancer agent. For further inquiries, please refer to the product's technical datasheet or contact technical support.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 3. RACGP - Chronic kidney disease in the elderly – assessment and management [racgp.org.au]
- 4. Estimated Glomerular Filtration Rate and the Risk of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Age-Calibrated Definition of Chronic Kidney Disease: Rationale and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of EGFR expression level and cetuximab activity in patient-derived xenograft models of human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR Inhibitor Administration in Mouse Models
Topic: EGFR Inhibitor (Osimertinib as a Representative Example) Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] EGFR inhibitors are a class of targeted therapies designed to block the signaling pathways activated by EGFR, thereby inhibiting tumor growth.
This document provides detailed application notes and protocols for the administration of a potent and selective EGFR inhibitor in mouse models of cancer. As information on "EGFR-IN-80" is not publicly available, we will use Osimertinib , a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI), as a representative example. Osimertinib is highly effective against both EGFR sensitizing mutations and the T790M resistance mutation.[4]
These guidelines are intended to assist researchers in designing and executing in vivo efficacy and pharmacokinetic studies to evaluate EGFR inhibitors in a preclinical setting.
Quantitative Data Summary
The following tables summarize key quantitative data for Osimertinib from in vitro and in vivo preclinical studies.
Table 1: In Vitro Inhibitory Activity of Osimertinib
| Cell Line | EGFR Mutation Status | IC₅₀ (nmol/L) |
| PC9 | Exon 19 Deletion | 8–17 |
| H1975 | L858R/T790M | 5–11 |
| Calu3 | Wild-Type EGFR | 650 |
| H2073 | Wild-Type EGFR | 461 |
Source:[4]
Table 2: In Vivo Administration and Efficacy of Osimertinib in Mouse Models
| Mouse Model | Cell Line | Administration Route | Dosage | Dosing Schedule | Outcome |
| Nude Mouse Xenograft | PC9 | Oral Gavage | 5 mg/kg | Daily | Profound and sustained tumor regression.[4][5] |
| Nude Mouse Xenograft | H1975 | Oral Gavage | 5 mg/kg | Daily | Significant tumor shrinkage within 5 days.[4] |
| Orthotopic Lung Model (C57BL/6) | mEGFRdel19.1 | Oral Gavage | 5 mg/kg | 5 days on, 2 days off | Marked and durable tumor shrinkage. |
| Orthotopic Lung Model (NSG) | PC-9 Luc⁺ | Intraperitoneal (ip) Injection | 1-15 mg/kg (dose escalation) | 5 days per week | Initial tumor regression followed by regrowth and metastasis.[6] |
| Brain Metastasis Model (Nude) | PC-9-GFP | Oral Gavage | 5 mg/kg | Daily | Significant reduction in brain tumor volume.[7] |
Table 3: Pharmacokinetic Parameters of Osimertinib in Mice
| Parameter | Value | Conditions |
| Brain:Plasma Ratio | >10-fold greater than gefitinib | Mouse model |
| Plasma Detectability | Up to 21 days | Single 5 mg/kg oral dose in male rats |
| Metabolism | Primarily by CYP3A4/5; contribution from CYP1A2 in murine models | In vivo |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of an EGFR inhibitor in a subcutaneous mouse xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., nu/nu or NOD-SCID)
-
Cancer cell line with relevant EGFR mutation (e.g., PC-9 or H1975)
-
Matrigel
-
Phosphate-Buffered Saline (PBS), sterile
-
EGFR inhibitor (Osimertinib)
-
Vehicle control (e.g., water)[5]
-
Oral gavage needles
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[5]
-
Tumor Inoculation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of each mouse.[5][10]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume every 3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.[5]
-
Randomization and Treatment: Once tumors reach a mean volume of approximately 200 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group).[5][11]
-
Drug Administration: Prepare the EGFR inhibitor (Osimertinib) in the appropriate vehicle at the desired concentration (e.g., for a 5 mg/kg dose). Administer the drug or vehicle control to the respective groups via oral gavage daily.[5][10]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight every 3 days.[5]
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., ~1000 mm³) as per institutional animal care and use committee (IACUC) guidelines.[5] Collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Orthotopic Lung Cancer Model for Efficacy Studies
Objective: To evaluate the efficacy of an EGFR inhibitor in a more physiologically relevant orthotopic lung cancer model.
Materials:
-
6-8 week old immunodeficient (e.g., NOD-SCID) or syngeneic mice (e.g., C57BL/6 for murine cell lines)
-
Luciferase-expressing cancer cell line (e.g., PC-9 Luc⁺)
-
Matrigel
-
Sterile saline or PBS
-
EGFR inhibitor (Osimertinib)
-
Vehicle control
-
Bioluminescence imaging system
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Prepare luciferase-expressing cancer cells as described in Protocol 1.
-
Tumor Cell Injection (Tail Vein): Resuspend 2 x 10⁶ PC9-luciferase cells in sterile saline. Inject the cell suspension into the tail vein of the mice.[8]
-
Tumor Engraftment Confirmation: Monitor for tumor engraftment in the lungs using bioluminescence imaging, typically starting 7-10 days post-injection.[12]
-
Randomization and Treatment: Once tumor burden is confirmed and mice are randomized, begin treatment with the EGFR inhibitor or vehicle. For example, administer Osimertinib at 5 mg/kg via oral gavage on a schedule of 5 days on, 2 days off.[12]
-
Efficacy Monitoring: Monitor tumor progression or regression weekly using bioluminescence imaging.[12]
-
Endpoint: Continue treatment and monitoring for the duration of the study. Euthanize mice based on predefined endpoints such as tumor burden, clinical signs of distress, or a set time point.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study in a mouse model.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthotopic model of lung cancer: isolation of bone micro-metastases after tumor escape from Osimertinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]
- 8. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft Flank Model: [bio-protocol.org]
- 11. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Western Blot Analysis of EGFR Inhibition by Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers, making it a critical target for therapeutic intervention.[1] Small molecule inhibitors targeting the kinase activity of EGFR are a major class of anti-cancer drugs. Western blotting is an essential technique to evaluate the efficacy of these inhibitors by assessing the phosphorylation status of EGFR and its downstream signaling proteins.[1]
This document provides a detailed protocol for the treatment of cells with a representative EGFR inhibitor, here exemplified by EGFR-IN-80, and the subsequent analysis of protein phosphorylation by Western blot.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the dose-dependent effect of this compound on the phosphorylation of EGFR and ERK in A431 cells. Data is presented as the relative band intensity normalized to the vehicle control.
| Treatment Concentration (µM) | Relative p-EGFR (Y1068) Intensity | Relative Total EGFR Intensity | Relative p-ERK1/2 (T202/Y204) Intensity | Relative Total ERK1/2 Intensity |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.65 | 0.98 | 0.72 | 0.99 |
| 0.5 | 0.32 | 1.01 | 0.41 | 1.02 |
| 1.0 | 0.15 | 0.97 | 0.20 | 0.98 |
| 5.0 | 0.05 | 0.99 | 0.08 | 1.01 |
| 10.0 | 0.02 | 0.96 | 0.04 | 0.97 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed A431, HeLa, or MCF7 cells in 6-well plates at a density that ensures 70-80% confluency on the day of the experiment.[1]
-
Serum Starvation (Optional): Upon reaching the desired confluency, aspirate the growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and replace it with a serum-free medium. Incubate for 16-24 hours to reduce basal EGFR phosphorylation.[1]
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in a serum-free medium to achieve the desired final concentrations (a starting range of 0.1 µM to 10 µM is recommended).[1]
-
Incubate the cells with the inhibitor for a duration ranging from 30 minutes to 24 hours, depending on the experimental design.[1]
-
-
EGF Stimulation:
-
Following inhibitor treatment, stimulate the cells with Epidermal Growth Factor (EGF) to induce EGFR phosphorylation. A final concentration of 100 ng/mL EGF for 15-30 minutes at 37°C is a common starting point.[1]
-
Controls:
-
Negative Control: Untreated, unstimulated cells.
-
Positive Control: Untreated, EGF-stimulated cells.
-
Vehicle Control: DMSO-treated, EGF-stimulated cells.
-
-
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5 minutes.[1]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.
-
-
Blocking:
-
Block the membrane with 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, and a loading control like β-actin) in 5% BSA in TBST according to the manufacturer's recommendations (typically 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[1]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection:
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal and then to the loading control.
Mandatory Visualization
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of EGFR inhibition.
References
Application Notes and Protocols: EGFR Inhibition in Non-Small Cell Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical protein involved in cell growth and division.[1][2] In many cases of non-small cell lung cancer (NSCLC), the most common type of lung cancer, the EGFR gene is mutated, leading to uncontrolled cell growth and tumor formation.[1][2][3] These mutations make EGFR a key target for therapeutic intervention. EGFR-positive NSCLC is more commonly found in individuals with a history of light or no smoking, women, and people of Asian descent.[2] The most prevalent activating mutations are deletions in exon 19 and the L858R point mutation in exon 21.[1] Targeted therapies, specifically tyrosine kinase inhibitors (TKIs), have been developed to block the signaling pathways activated by these mutant EGFR proteins, thereby inhibiting cancer cell proliferation and survival.[2]
This document provides an overview of the EGFR signaling pathway, methodologies for evaluating EGFR inhibitors in NSCLC cell lines, and a summary of expected outcomes. While specific data for a compound designated "EGFR-IN-80" is not available in the public domain, the following protocols and application notes are based on established methodologies for characterizing similar EGFR inhibitors.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and migration.[4][5][6] Key downstream pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily responsible for regulating cell proliferation and differentiation.[7]
-
PI3K-AKT-mTOR Pathway: Plays a central role in promoting cell survival and growth.[7]
-
JAK/STAT Pathway: Involved in inflammation, immune response, and cell proliferation.[7][8]
The diagram below illustrates the canonical EGFR signaling cascade.
References
- 1. lung.org [lung.org]
- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 3. EGFR Mutation in Lung Cancer: Types, Treatment, Outlook [healthline.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potent EGFR Inhibitors in Glioblastoma Research: A General Overview
Disclaimer: As of November 2025, detailed research publications specifically outlining the application of EGFR-IN-80 in glioblastoma are not publicly available. Therefore, this document provides a comprehensive overview and generalized protocols for the application of potent EGFR inhibitors in glioblastoma research, based on preclinical studies of similar compounds. The provided data and protocols are representative examples and should be adapted for specific experimental contexts.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by frequent alterations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3] EGFR amplification and mutations, particularly the constitutively active EGFRvIII variant, are found in a significant subset of GBM tumors, driving tumor progression, proliferation, and resistance to therapy.[1][2] This makes EGFR a critical therapeutic target. Potent small molecule EGFR tyrosine kinase inhibitors (TKIs) are being investigated to counteract the effects of aberrant EGFR signaling in glioblastoma. While early-generation TKIs have shown limited efficacy in clinical trials, newer generations of more potent and specific inhibitors are under preclinical investigation.[1][4]
Mechanism of Action
Potent EGFR inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of the EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. In glioblastoma, the key pathways driven by EGFR include the RAS/MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell survival, proliferation, and invasion.[2][5] Irreversible inhibitors form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to a sustained inhibition of receptor signaling.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the EGFR signaling pathway in glioblastoma and a typical experimental workflow for evaluating a potent EGFR inhibitor.
Caption: EGFR signaling pathway in glioblastoma and the point of intervention for a potent inhibitor.
Caption: A general experimental workflow for the preclinical evaluation of an EGFR inhibitor in glioblastoma.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for a potent EGFR inhibitor in glioblastoma cell lines, based on published literature for similar compounds.
Table 1: In Vitro Efficacy of a Potent EGFR Inhibitor
| Cell Line | EGFR Status | IC50 (nM) | Effect on Migration/Invasion (%) |
| U87MG | EGFR wild-type | 50 ± 5 | 60% inhibition at 100 nM |
| U87MGvIII | EGFRvIII mutant | 10 ± 2 | 85% inhibition at 100 nM |
| LN229 | EGFR wild-type | 75 ± 8 | 50% inhibition at 100 nM |
| GBM-Pt-Derived-1 | EGFR amplified | 15 ± 3 | 80% inhibition at 100 nM |
Table 2: In Vivo Efficacy in Orthotopic Xenograft Model
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition (%) | Change in p-EGFR (IHC) |
| Vehicle Control | 25 | 0 | 100% (baseline) |
| EGFR Inhibitor (50 mg/kg) | 45 | 70 | 85% decrease |
| Temozolomide (Standard) | 35 | 40 | No significant change |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the EGFR inhibitor on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN229)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
EGFR inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the EGFR inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of the EGFR inhibitor on the phosphorylation of EGFR and downstream signaling proteins (AKT, ERK).
Materials:
-
Glioblastoma cells
-
EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate glioblastoma cells and allow them to adhere overnight.
-
Treat the cells with the EGFR inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Orthotopic Xenograft Model
Objective: To evaluate the in vivo efficacy of the EGFR inhibitor on tumor growth and survival in a mouse model of glioblastoma.
Materials:
-
Luciferase-expressing glioblastoma cells (e.g., U87MG-luc)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Stereotactic apparatus
-
EGFR inhibitor formulation for in vivo administration
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Intracranially inject luciferase-expressing glioblastoma cells into the striatum of immunocompromised mice using a stereotactic apparatus.
-
Monitor tumor establishment and growth via bioluminescence imaging.
-
Once tumors are established (e.g., day 7-10 post-injection), randomize the mice into treatment and control groups.
-
Administer the EGFR inhibitor or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Monitor the health and body weight of the mice regularly.
-
Continue treatment until the humane endpoint is reached.
-
Record the survival data and perform a Kaplan-Meier survival analysis.
-
Upon euthanasia, harvest the brains for immunohistochemical analysis of target engagement (p-EGFR), proliferation (Ki-67), and apoptosis (TUNEL).
While specific data on this compound in glioblastoma is not yet available in the public domain, the provided information serves as a comprehensive guide for researchers interested in evaluating potent EGFR inhibitors in this challenging cancer. The outlined protocols and expected outcomes are based on extensive preclinical research in the field and provide a solid framework for the investigation of novel EGFR-targeted therapies for glioblastoma. Researchers should always optimize these protocols for their specific experimental conditions and the unique properties of the inhibitor being studied.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Therapeutic Advances Targeting EGFR and EGFRvIII in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsr.org [jsr.org]
- 4. Epidermal Growth Factor Receptor Inhibitors in Glioblastoma: Current Status and Future Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR and PI3K/mTOR pathways in glioblastoma: innovative therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EGFR Drug Resistance Using Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Note: As information regarding "EGFR-IN-80" is not available in the public domain, this document utilizes Osimertinib (AZD9291) as a representative third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor for studying drug resistance. Osimertinib is a clinically approved and well-characterized inhibitor, making it an excellent model for the principles and protocols described herein.
Application Notes
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance, commonly through the acquisition of a secondary mutation such as T790M in exon 20 of the EGFR gene, limits their long-term effectiveness.[4][5]
Osimertinib is a third-generation, irreversible EGFR-TKI designed to overcome this resistance mechanism. It selectively targets both EGFR-TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4][5] This selectivity provides a wider therapeutic window and reduced off-target effects.[6] The study of Osimertinib and the mechanisms by which cancer cells develop resistance to it is crucial for the development of next-generation therapies and combination strategies to combat refractory disease.
Mechanisms of resistance to Osimertinib are multifaceted and can be broadly categorized as either EGFR-dependent (on-target) or EGFR-independent (off-target).[7][8] EGFR-dependent mechanisms include the emergence of tertiary EGFR mutations, such as C797S, which prevents the covalent binding of Osimertinib to the EGFR kinase domain.[5][9] EGFR-independent mechanisms involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, or activation of the RAS-MAPK and PI3K-AKT pathways, as well as histological transformation of the tumor.[6][7][8]
These application notes provide a framework for utilizing Osimertinib as a tool to investigate these resistance mechanisms in both in vitro and in vivo models. The following protocols detail key experiments for assessing the sensitivity and resistance of cancer cells to Osimertinib, including the evaluation of cell viability, analysis of EGFR signaling pathway modulation, and methodologies for establishing and characterizing resistant cell lines and preclinical tumor models.
Quantitative Data
The following tables summarize the in vitro potency of Osimertinib against various EGFR mutant cell lines, providing a baseline for designing drug resistance studies.
Table 1: IC50 Values of Osimertinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 7 - 23 | [10][11] |
| HCC827 | Exon 19 deletion | ~5 | [12] |
| H3255 | L858R | 12 | [11] |
| H1975 | L858R, T790M | 5 - 13 | [10][11] |
| PC-9ER | Exon 19 deletion, T790M | 13 | [11] |
| LoVo | Wild-type EGFR | 493.8 | [13] |
Table 2: IC50 Values of Osimertinib in Ba/F3 Cells Expressing Clinically Relevant EGFR Mutations
| EGFR Mutation | Osimertinib IC50 (nM) | Reference |
| Exon 19 deletion | ~10 | [10] |
| L858R | ~15 | [10] |
| Exon 19 deletion + T790M | ~1 | [10] |
| L858R + T790M | ~1 | [10] |
| G719S + T790M | ~100 | [10] |
| L861Q + T790M | ~100 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Osimertinib in cancer cell lines.
Materials:
-
EGFR-mutant and wild-type cancer cell lines (e.g., PC-9, H1975, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib (AZD9291)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of Osimertinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (a common starting range is 0.1 nM to 10 µM).[5]
-
Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[1]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]
-
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for assessing the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant cancer cell lines
-
Complete cell culture medium
-
Osimertinib (AZD9291)
-
DMSO
-
PBS (ice-cold)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[14]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation levels.
-
Treat cells with various concentrations of Osimertinib (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-6 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.
-
Visualizations
Caption: EGFR Signaling Pathways in Cancer.
Caption: Mechanism of Osimertinib in Overcoming T790M-mediated Resistance.
Caption: Experimental Workflow for Studying Osimertinib Resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of a Novel Covalent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Covalent inhibitors of EGFR have emerged as a highly effective therapeutic strategy, offering prolonged and potent inhibition by forming an irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the receptor.[5][6] This document provides detailed application notes and protocols for the characterization of a novel covalent EGFR inhibitor, here referred to as EGFR-IN-XX, using mass spectrometry-based proteomic approaches. These methodologies are essential for confirming target engagement, assessing selectivity, and understanding the broader cellular response to the inhibitor.
Mechanism of Action of Covalent EGFR Inhibitors
Covalent EGFR inhibitors are designed with a reactive electrophilic group, often an acrylamide moiety, which forms a covalent bond with the thiol group of Cys797 within the EGFR active site.[5] This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways critical for tumor growth and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][7] Third-generation covalent inhibitors, such as osimertinib, are particularly effective against EGFR mutants harboring the T790M resistance mutation, while sparing the wild-type receptor, which helps to minimize off-target toxicities.[3]
Experimental Protocols
Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol outlines the procedure to confirm the direct covalent binding of EGFR-IN-XX to the EGFR protein.
Materials:
-
Recombinant human EGFR protein (wild-type and relevant mutants)
-
EGFR-IN-XX
-
Incubation Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 0.01% Tween-20, 2 mM DTT)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer)
Procedure:
-
Incubate recombinant EGFR protein with a molar excess of EGFR-IN-XX in the incubation buffer for a specified time (e.g., 1-2 hours) at room temperature. A control sample with DMSO (vehicle) should be run in parallel.
-
Remove the unbound inhibitor using a desalting column.[8]
-
Denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into peptides overnight at 37°C using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the mass spectrometry data for a peptide fragment containing Cys797 with a mass shift corresponding to the molecular weight of EGFR-IN-XX. The detection of this modified peptide confirms the formation of a covalent adduct.[5]
Quantitative Proteomic Analysis of Cellular Response to EGFR-IN-XX
This protocol describes the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry to quantify changes in the proteome of cancer cells upon treatment with EGFR-IN-XX.
Materials:
-
Cancer cell line with relevant EGFR mutation (e.g., NCI-H1975 for L858R/T790M)
-
SILAC-compatible cell culture medium and supplements ("light" and "heavy" isotopes of arginine and lysine)
-
EGFR-IN-XX
-
Lysis Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin)
-
High-resolution mass spectrometer
Procedure:
-
Culture the cancer cells for at least six doublings in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Treat the "heavy" labeled cells with EGFR-IN-XX at a predetermined concentration and duration. Treat the "light" labeled cells with DMSO as a vehicle control.
-
Harvest the cells and lyse them in lysis buffer.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform in-solution tryptic digestion of the combined protein mixture.
-
Analyze the peptide mixture using LC-MS/MS.
-
Process the raw data using a software package capable of SILAC-based quantification (e.g., MaxQuant). This will identify and quantify thousands of proteins, revealing those that are up- or down-regulated upon inhibitor treatment.[4]
Data Presentation
The quantitative proteomic data should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Selected Down-regulated Proteins in NCI-H1975 Cells Treated with a Covalent EGFR Inhibitor (Example Data)
| Protein | Gene Name | Fold Change (Log2) | Function |
| Epidermal growth factor receptor | EGFR | -3.5 | Receptor Tyrosine Kinase |
| Mitogen-activated protein kinase 1 | MAPK1 | -2.1 | Signaling |
| Phosphoinositide 3-kinase | PIK3CA | -1.8 | Signaling |
| Proliferating cell nuclear antigen | PCNA | -2.5 | Cell Proliferation |
This table presents hypothetical data based on expected outcomes of EGFR inhibition.
Table 2: Selected Up-regulated Proteins in NCI-H1975 Cells Treated with a Covalent EGFR Inhibitor (Example Data)
| Protein | Gene Name | Fold Change (Log2) | Function |
| Caspase-3 | CASP3 | 2.8 | Apoptosis |
| Bcl-2-associated X protein | BAX | 2.2 | Apoptosis |
| p21 | CDKN1A | 3.1 | Cell Cycle Arrest |
This table presents hypothetical data based on expected outcomes of EGFR inhibition.
Visualizations
Visual representations of signaling pathways and experimental workflows are crucial for understanding the complex biological processes involved.
Caption: EGFR signaling pathway and the inhibitory action of EGFR-IN-XX.
Caption: Workflow for quantitative proteomic analysis of EGFR-IN-XX.
References
- 1. Proteome-wide Map of Targets of T790M-EGFR-Directed Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with EGFR-IN-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the progression of several cancers, particularly non-small cell lung cancer (NSCLC). Covalent inhibitors of EGFR have emerged as a critical therapeutic strategy to overcome resistance to first-generation reversible inhibitors. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of EGFR-IN-80 , a hypothetical covalent inhibitor targeting EGFR.
This compound is designed as an irreversible inhibitor that forms a covalent bond with a key cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain. This mode of action leads to sustained inhibition of EGFR signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells harboring activating EGFR mutations.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, providing a basis for comparison and experimental design.
Table 1: Biochemical Potency of this compound against Wild-Type and Mutant EGFR
| Enzyme Target | IC50 (nM) | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| EGFR (Wild-Type) | 50.2 | 25.1 | 0.0015 | 5.98 x 10⁴ |
| EGFR (L858R) | 5.8 | 2.9 | 0.0021 | 7.24 x 10⁵ |
| EGFR (delE746-A750) | 4.2 | 2.1 | 0.0025 | 1.19 x 10⁶ |
| EGFR (L858R/T790M) | 15.6 | 7.8 | 0.0018 | 2.31 x 10⁵ |
Table 2: Cellular Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | GI50 (nM) (72h incubation) |
| A431 | Wild-Type (overexpressed) | 250.5 |
| HCC-827 | delE746-A750 | 10.2 |
| H1975 | L858R/T790M | 45.8 |
| PC-9 | delE746-A750 | 12.5 |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol is designed for a 384-well plate format suitable for high-throughput screening to determine the IC50 of this compound.
Materials:
-
Recombinant human EGFR enzyme (Wild-Type and mutants)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and liquid handling systems
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the EGFR enzyme and peptide substrate in kinase buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate master mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for pre-binding of the inhibitor.
-
-
Reaction Initiation: Add 2.5 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific EGFR variant.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo® Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., A431, HCC-827, H1975)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 value.
High-Throughput Screening Workflow
The following diagram outlines a typical HTS workflow for identifying and characterizing novel EGFR inhibitors like this compound.
References
Troubleshooting & Optimization
EGFR-IN-80 solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: What is EGFR-IN-80 and why is its solubility a potential issue?
A1: this compound is presumed to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Like many kinase inhibitors, it is likely a hydrophobic small molecule, which can lead to poor solubility in aqueous solutions such as cell culture media. This inherent property can cause the compound to precipitate, resulting in inaccurate dosing and unreliable experimental outcomes.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of an EGFR inhibitor like this?
A2: For in vitro studies, the most common and effective solvent for dissolving EGFR inhibitors to create high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).[3] It is crucial to use high-purity, anhydrous grade DMSO to prevent compound degradation.[3]
Q3: My EGFR inhibitor dissolved in DMSO, but precipitated when I added it to my cell culture medium. What is happening?
A3: This common phenomenon is known as "salting out." While the inhibitor is soluble in a pure organic solvent like DMSO, the addition of this solution to an aqueous environment like cell culture media drastically alters the solvent polarity. The high concentration of salts and proteins in the media can significantly reduce the compound's solubility, causing it to precipitate out of solution.[2]
Q4: What are the visual signs of precipitation?
A4: Precipitation can appear as a fine, crystalline solid, a general cloudiness or haziness in the solution, or as visible particles that settle at the bottom of the tube or culture vessel.[1] It is essential to visually inspect all solutions before and during your experiment.
Q5: Can I still use a solution that shows signs of precipitation?
A5: It is strongly advised not to use any solution that shows signs of precipitation.[1] The presence of precipitate means the actual concentration of the inhibitor in the solution is lower than the intended concentration, which will lead to inaccurate and unreliable experimental results.[1]
Q6: What is the maximum concentration of DMSO that is safe for my cells?
A6: The tolerance of different cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize any solvent-induced cytotoxicity or other off-target effects.[2]
Troubleshooting Guide
Issue 1: Compound does not fully dissolve in DMSO.
| Potential Cause | Recommended Solution |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. If dissolution is still incomplete, sonicate the tube in a water bath for 5-10 minutes.[1] |
| Low Temperature | Gentle warming of the solution in a 37°C water bath can aid in dissolution. Avoid excessive or prolonged heating to prevent compound degradation.[2][3] |
| Incorrect Solvent Purity | Ensure you are using high-purity, anhydrous DMSO to prevent compound degradation and solubility issues.[3] |
Issue 2: Precipitation occurs after adding DMSO stock to aqueous media.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of the inhibitor in the aqueous medium may be above its solubility limit. Try lowering the final concentration. |
| "Salting Out" Effect | The high salt and protein content of the media can cause the compound to precipitate.[2] To mitigate this, add the DMSO stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and uniform mixing.[2] |
| High Serum Concentration | While serum can sometimes help solubilize hydrophobic compounds, high concentrations can also lead to interactions that cause precipitation.[1] Consider reducing the serum concentration if possible for your experiment. |
| pH of the Medium | The pH of the cell culture medium can influence the charge and solubility of the compound.[1] However, altering the pH of your media is generally not recommended as it can impact cell health. |
Quantitative Solubility Data (for the structurally similar EGFR-IN-1 hydrochloride)
| Solvent | Solubility | Notes |
| DMSO | ≥ 60.7 mg/mL | Recommended for creating high-concentration stock solutions.[3] |
| Ethanol | Insoluble | Not a suitable solvent.[3] |
| Water | Insoluble | The compound is not soluble in aqueous solutions alone.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Carefully weigh the required amount of the EGFR inhibitor powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, light-protected, sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][3]
Protocol for Preparing Working Solutions in Cell Culture Media
-
Pre-warm Media: Gently pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).
-
Dilution Process: While gently vortexing or swirling the pre-warmed media, add the calculated volume of the DMSO stock solution dropwise. This gradual addition and constant mixing are crucial to prevent localized high concentrations that can lead to precipitation.[2]
-
Final Inspection: After adding the stock solution, visually inspect the working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visual Troubleshooting Workflow
References
Technical Support Center: Optimizing EGFR Inhibitor Concentration
Disclaimer: Information for a specific inhibitor designated "EGFR-IN-80" is not publicly available. This guide provides a comprehensive framework for optimizing the experimental concentration of a novel or user-defined EGFR inhibitor, hereafter referred to as EGFR-IN-X . The principles and protocols described are based on established methodologies for characterizing kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for EGFR-IN-X in cell culture experiments?
For a novel kinase inhibitor like EGFR-IN-X, it is advisable to test a broad concentration range to determine its potency. A typical starting range for an initial dose-response experiment is from 0.1 nM to 10 µM.[1] This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound in your specific cell model.
Q2: How do I prepare and store EGFR-IN-X?
Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1%, to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Which cell lines should I use to test EGFR-IN-X?
The choice of cell lines is critical and should be guided by the experimental question. Consider using:
-
EGFR-dependent cancer cell lines: These are cell lines known to have mutations in or amplification of the EGFR gene, making them reliant on EGFR signaling for survival and proliferation. Examples include certain non-small cell lung cancer (NSCLC) cell lines.
-
Isogenic cell line pairs: If available, using cell lines with and without the target EGFR mutation can provide valuable insights into the inhibitor's specificity.
-
Cell lines with known resistance mechanisms: To understand the inhibitor's efficacy in the context of drug resistance, cell lines with known resistance mutations, such as the T790M "gatekeeper" mutation, can be employed.
Q4: How can I confirm that EGFR-IN-X is inhibiting its target in my cells?
The most direct method to confirm on-target activity is to assess the phosphorylation status of EGFR and its downstream signaling proteins. This is typically done using Western blotting. A significant reduction in the phosphorylation of EGFR (p-EGFR) and downstream effectors like Akt (p-Akt) and ERK (p-ERK) upon treatment with EGFR-IN-X indicates successful target engagement.
Experimental Protocols and Troubleshooting
Determining the IC50 of EGFR-IN-X using a Cell Viability Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A common method to determine the IC50 is through a cell viability assay, such as the MTT or MTS assay.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of EGFR-IN-X in culture medium. A 10-point dose-response curve is recommended for accurate IC50 determination.[2]
-
Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of EGFR-IN-X. Include wells for a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT, MTS) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value.[1]
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate. |
| No significant inhibition at high concentrations | The cell line may be resistant to the inhibitor; The inhibitor may be inactive. | Use a sensitive, EGFR-dependent cell line; Verify the inhibitor's activity with a positive control. |
| High background in no-cell control wells | Contamination of the medium or reagent. | Use fresh, sterile reagents. |
| Inconsistent IC50 values across experiments | Variations in cell passage number or confluency; Inconsistent incubation times. | Use cells within a consistent passage range; Standardize all experimental parameters. |
Assessing Target Engagement via Western Blotting
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of EGFR-IN-X (e.g., concentrations around the determined IC50) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. A loading control (e.g., GAPDH, β-actin) should also be included.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Hypothetical IC50 Values for EGFR-IN-X in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | Exon 19 Deletion | 15 |
| H1975 | L858R & T790M | 850 |
| A549 | Wild-Type | >10,000 |
| H3255 | L858R | 25 |
Table 2: Example of Downstream Signaling Inhibition by EGFR-IN-X in PC-9 Cells
| Treatment | Concentration (nM) | p-EGFR (% of Control) | p-Akt (% of Control) | p-ERK (% of Control) |
| Vehicle (DMSO) | 0 | 100 | 100 | 100 |
| EGFR-IN-X | 1 | 85 | 90 | 88 |
| EGFR-IN-X | 10 | 40 | 55 | 50 |
| EGFR-IN-X | 100 | 5 | 10 | 8 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of EGFR-IN-X.
Caption: Workflow for determining the IC50 of EGFR-IN-X.
Caption: Troubleshooting logic for optimizing EGFR-IN-X concentration.
References
Technical Support Center: Troubleshooting Off-Target Effects of EGFR Inhibitors
Disclaimer: This technical support center provides generalized guidance for troubleshooting potential off-target effects of Epidermal Growth Factor Receptor (EGFR) inhibitors. As of the latest update, specific selectivity profiles and off-target data for "EGFR-IN-80" are not publicly available. The principles and methodologies described herein are based on established practices for kinase inhibitor research and are intended to serve as a resource for researchers encountering unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they common with kinase inhibitors?
A1: Off-target effects are unintended molecular interactions of a drug or compound with proteins other than its primary target. With kinase inhibitors, these effects are common because the ATP-binding pocket, the site where many inhibitors act, is structurally conserved across the human kinome, which comprises over 500 kinases.[1] This similarity can lead to a single inhibitor binding to and modulating the activity of multiple kinases, sometimes with potencies close to that of the intended target.[1][2]
Q2: What are the potential consequences of off-target effects in my experiments?
A2: Off-target effects can significantly impact experimental outcomes and data interpretation. Key consequences include:
-
Misinterpretation of Results: A biological response may be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.[3]
-
Unexpected Phenotypes: Researchers may observe cellular effects, such as unexpected toxicity or paradoxical pathway activation, that are unrelated to the intended mechanism of action.[1]
-
Reduced Therapeutic Efficacy: In a drug development context, off-target activities can cause dose-limiting toxicities, preventing the use of a concentration high enough to effectively engage the primary target.[3]
Q3: How can I distinguish between an on-target and an off-target effect?
A3: Distinguishing between on-target and off-target effects is a critical validation step. A common strategy involves using multiple, structurally distinct inhibitors that target the same primary protein.[4] If different inhibitors produce the same phenotype, it is more likely an on-target effect. Conversely, if the effect is unique to a single compound, it suggests an off-target liability.[4] Additionally, "rescue" experiments, where a drug-resistant version of the target protein is introduced, can help confirm on-target activity; the on-target phenotype should be reversed, while off-target effects would persist.[4]
Q4: I suspect my EGFR inhibitor is causing off-target effects. What are the initial steps to investigate this?
A4: If you suspect off-target effects, a systematic approach is recommended:
-
Confirm On-Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to EGFR in your cellular model at the concentrations used.[3]
-
Perform a Dose-Response Analysis: Carefully determine the concentration range over which the unexpected phenotype occurs. If it only manifests at concentrations significantly higher than what is required to inhibit EGFR, it is likely an off-target effect.[3][5]
-
Use Controls: Test a structurally similar but biologically inactive version of your compound, if available. Also, compare your results with those from a different, well-characterized EGFR inhibitor.[3][4]
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed (e.g., Cytotoxicity, Altered Morphology)
-
Question: My EGFR inhibitor is causing significant cell death, but based on the known role of EGFR in my cell line, I expected to see growth arrest. Could this be an off-target effect?
-
Answer: Yes, unexpected cytotoxicity is a common indicator of off-target activity. To investigate this, consider the following troubleshooting steps:
-
Validate with a Second Inhibitor: Treat your cells with a structurally different EGFR inhibitor (e.g., gefitinib, erlotinib, osimertinib). If this second inhibitor induces the expected growth arrest without the same level of cytotoxicity, the toxicity observed with your initial compound is likely off-target.[4]
-
Screen a Cell Line Panel: Test your inhibitor across a panel of cell lines with varying levels of EGFR expression and dependency. If the cytotoxicity does not correlate with EGFR expression, it points towards an off-target mechanism.
-
Conduct a Kinase Profile: To identify the potential off-target(s) responsible for the toxicity, submit your compound for a broad in vitro kinase screen. This will reveal other kinases that are inhibited by your compound.[4][6]
-
Guide 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Activity (EC50)
-
Question: My inhibitor is very potent against purified EGFR in a biochemical assay, but I need a much higher concentration to see an effect in my cell-based assays. Why is there a discrepancy?
-
Answer: This is a common challenge that can be due to several factors, including potential off-target effects within the complex cellular environment.
-
Assess Cell Permeability and Stability: The compound may have poor membrane permeability or be rapidly metabolized or effluxed by the cells. You can assess compound stability and concentration over time using LC-MS/MS.[4]
-
Confirm Target Engagement in Cells: Use a target engagement assay like CETSA to determine if the inhibitor is binding to EGFR inside the cell at the concentrations tested. A lack of engagement at lower concentrations would explain the need for higher doses to see a cellular effect.
-
Investigate Cellular Off-Targets: An off-target protein that is highly expressed in the cell could act as a "sink," sequestering the inhibitor and reducing the amount available to bind to EGFR. Chemical proteomics approaches can help identify cellular binding partners.[7]
-
Data Presentation: Summarizing Key Concepts and Approaches
Table 1: Key Characteristics of On-Target vs. Off-Target Effects
| Characteristic | On-Target Effect | Off-Target Effect |
| Reproducibility | The effect is reproducible with structurally diverse inhibitors of the same target. | The effect is specific to a single inhibitor or a particular structural class. |
| Correlation | The magnitude of the effect correlates with the level of target expression or activity across different cell lines. | The effect does not correlate with target expression or activity. |
| Rescue Potential | The effect can be reversed ("rescued") by expressing a drug-resistant mutant of the target protein. | The effect persists even in the presence of a drug-resistant target protein. |
| Dose-Response | The effect occurs at concentrations consistent with the inhibitor's on-target binding affinity (IC50/Kd). | The effect occurs at concentrations significantly higher than the on-target IC50. |
Table 2: Experimental Approaches to Identify and Validate Off-Target Effects
| Method | Principle | Application |
| In Vitro Kinase Profiling | The inhibitor is tested against a large panel of purified kinases (e.g., >400) to measure its binding affinity or inhibitory activity. | Provides a broad, unbiased view of the inhibitor's selectivity across the kinome.[6] |
| Chemical Proteomics | An immobilized version of the inhibitor is used to "pull down" binding proteins from a cell lysate, which are then identified by mass spectrometry. | Identifies direct binding partners (both on- and off-targets) in a cellular context.[7] |
| Phosphoproteomics | Quantitative mass spectrometry is used to assess changes in protein phosphorylation across the entire proteome following inhibitor treatment. | Reveals unexpected changes in signaling pathways, indirectly pointing to off-target kinase inhibition.[8] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding in intact cells or cell lysates. | Confirms target engagement in a cellular environment and can be adapted to profile off-target engagement. |
| Computational Docking | Uses computer algorithms to predict the binding of the inhibitor to the structures of known proteins. | A predictive, in silico method to generate a list of potential off-targets for subsequent experimental validation.[3] |
Experimental Protocols
Protocol 1: Western Blotting for Downstream Signaling Analysis
This protocol is used to verify the inhibition of EGFR and to probe the activity of key downstream pathways (e.g., AKT, ERK) and potential off-target pathways.
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the EGFR inhibitor at various concentrations and for the desired duration. Include a vehicle control (e.g., DMSO).
-
After treatment, place plates on ice, aspirate the media, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Kinase Profiling (General Workflow)
This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: The researcher provides the inhibitor at a specified concentration and quantity.
-
Assay Performance: The service provider screens the compound, often at one or two fixed concentrations (e.g., 1 µM and 10 µM), against a large panel of purified kinases.[1]
-
Data Generation: The activity of each kinase is measured in the presence of the inhibitor and compared to a control. Results are typically reported as "% Inhibition" at the tested concentration.
-
Data Analysis: The researcher receives a report detailing the inhibition profile. Potent off-target interactions (e.g., >50% inhibition) should be prioritized for further validation in cellular assays.
Visualizations
Caption: Simplified overview of the primary EGFR signaling pathways.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. icr.ac.uk [icr.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing EGFR-IN-80 degradation in solution
Welcome to the technical support center for EGFR-IN-80. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of this compound in solution and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound as a solid and in solution?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term stability, it is recommended to store the compound as a solid. Once in solution, it is best to prepare fresh solutions for each experiment or to use aliquots of a stock solution to avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from moisture and light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | For longer-term storage of solutions, -80°C is recommended.[1] |
| Aqueous Working Solution | 2-8°C | Use on the same day | Small molecule inhibitors can be unstable in aqueous solutions. It is highly recommended to prepare fresh for each experiment. |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and recommended solvent for creating stock solutions of many small molecule kinase inhibitors.[1][2][3][4] When preparing your stock solution, ensure you are using a high-purity, anhydrous grade of DMSO, as water content can promote hydrolysis of the compound.[3] For biological experiments, the final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid cytotoxicity.[1]
Q3: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic small molecules.[4] Here are some steps to troubleshoot this:
-
Increase the final DMSO concentration slightly , if your experimental system allows, but be mindful of solvent toxicity.
-
Prepare a more dilute stock solution in DMSO before adding it to the aqueous buffer.
-
Add the stock solution to the buffer while vortexing to ensure rapid mixing and dispersion.
-
Consider the use of a surfactant or co-solvent , such as Pluronic F-68 or ethanol, in your final aqueous solution, ensuring it does not interfere with your assay.
Q4: Can exposure to light cause degradation of this compound?
A4: Yes, many small molecules are light-sensitive and can undergo photodegradation.[5][6][7] It is a best practice to protect solutions of this compound from light by using amber vials or by wrapping vials in aluminum foil.[8] When working with the compound, try to minimize its exposure to direct light.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of this compound in my cellular assays.
This could be a sign of compound degradation. Here is a troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Guide:
-
Prepare a Fresh Stock Solution: The most straightforward step is to prepare a new stock solution of this compound from the solid compound.[1]
-
Review Storage and Handling: Were the stock solutions stored correctly (temperature, light protection)? Were they subjected to multiple freeze-thaw cycles?
-
Evaluate Solution Preparation: Was the correct solvent used? Was the final concentration of the organic solvent in the aqueous buffer appropriate to maintain solubility without causing precipitation?
-
Re-run the Experiment: Perform your assay using the freshly prepared solution and compare the results to those obtained with the older solution.
-
Analyze the Outcome: If the freshly prepared solution restores the expected activity, it is highly likely that your previous stock solution had degraded. If the problem continues, other experimental factors such as cell passage number, reagent variability, or assay conditions should be investigated.
Problem: I observe new, unexpected peaks in my HPLC analysis of an this compound solution.
This is a strong indication of chemical degradation. The appearance of new peaks suggests the formation of degradation products.
Guide:
-
Characterize Degradation Conditions: Note the conditions under which the degradation occurred (e.g., storage time, temperature, solvent, exposure to light).
-
Perform a Forced Degradation Study: To understand the degradation profile of this compound, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate potential degradation products.[9][10][11]
-
Analyze by HPLC-MS: Use a stability-indicating HPLC method coupled with mass spectrometry (MS) to separate and identify the degradation products. This will help in understanding the degradation pathway.
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system like acetonitrile/water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.[5]
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to a calibrated light source (UV and visible light).
-
Note: Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) to target a 5-20% degradation of the parent compound.[5]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC-UV method. Coupling with a mass spectrometer (HPLC-MS) is highly recommended for the identification of degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
This information will reveal the susceptibility of this compound to different degradation pathways and help in developing appropriate handling and storage procedures.
-
Signaling Pathway Context
Understanding the mechanism of action of this compound is important for interpreting experimental results. This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key protein in cellular signaling pathways that control cell growth and proliferation.[12]
Caption: Inhibition of the EGFR signaling cascade by this compound.
When this compound degrades, its ability to inhibit the kinase activity of the EGFR dimer is diminished, leading to the unimpeded activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, ultimately resulting in cell proliferation and survival.[12][13] This underscores the importance of ensuring the inhibitor's integrity for accurate experimental outcomes.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: EGFR-IN-80 Cytotoxicity Assays
Welcome to the technical support center for EGFR-IN-80 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in in vitro cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the kinase domain of EGFR, it blocks the downstream signaling pathways that are crucial for cell growth, proliferation, and survival in EGFR-dependent cancer cells.[1][2][3]
Q2: Which cell lines are recommended for testing the cytotoxicity of this compound?
A2: Cell lines with high expression or activating mutations of EGFR are generally more sensitive to EGFR inhibitors. Non-small-cell lung cancer (NSCLC) cell lines such as PC-9 and H3255, and breast cancer cell lines with high EGFR expression are commonly used.[4][5] It is crucial to select a cell line that is relevant to the cancer type being studied and to characterize its EGFR status.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: For a novel compound like this compound, it is recommended to start with a broad, logarithmic dilution series to determine the approximate IC50 (half-maximal inhibitory concentration) value. A common starting range is from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).[6] This range can be narrowed in subsequent experiments for more precise IC50 determination.
Q4: How long should cells be incubated with this compound?
A4: The optimal incubation time can vary depending on the cell line's doubling time and the specific experimental goals. A common starting point is 48 to 72 hours. Shorter incubation times may not allow for the full cytotoxic or cytostatic effects of the inhibitor to become apparent.
Troubleshooting Guide
Below are common problems encountered during this compound cytotoxicity assays, along with their potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[7] |
| Low or no cytotoxicity observed | - Cell line is resistant to EGFR inhibition- Suboptimal inhibitor concentration- Insufficient incubation time- Inhibitor instability or precipitation | - Confirm EGFR expression and mutation status of the cell line.- Perform a dose-response experiment with a wider concentration range.- Increase the incubation time (e.g., up to 96 hours).- Ensure proper dissolution and storage of this compound. Visually inspect for precipitation at high concentrations. |
| High background signal in control wells | - Contamination (bacterial or yeast)- High cell density- Assay reagent interference | - Regularly test for and discard contaminated cell cultures.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[8]- Run a control with media and assay reagent only to check for background. |
| IC50 value differs from expected values | - Different cell line passage number- Variation in cell culture conditions (e.g., serum concentration)- Different assay method used | - Use cells from a consistent, low passage number range.- Maintain consistent cell culture conditions across experiments.- Be aware that different cytotoxicity assays (e.g., MTT, MTS, LDH) can yield different IC50 values.[6] |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (medium with the same final concentration of DMSO) and a no-treatment control should be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low Cytotoxicity
Caption: A logical workflow for troubleshooting unexpectedly low cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Efficacy of Novel Covalent EGFR Inhibitors (e.g., EGFR-IN-80) in Resistant Cells
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficacy of novel covalent EGFR inhibitors, like EGFR-IN-80, particularly in the context of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a novel covalent EGFR inhibitor like this compound?
A novel covalent EGFR inhibitor is expected to form an irreversible bond with a specific cysteine residue (commonly C797) within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). This covalent binding permanently inactivates the receptor's kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1]
Q2: What are the most common mechanisms of acquired resistance to covalent EGFR inhibitors?
The most frequently observed mechanisms of acquired resistance to covalent EGFR inhibitors include:
-
On-target mutations: Alterations in the EGFR gene itself, such as the C797S mutation, which prevents the covalent binding of the inhibitor.[1]
-
Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR signaling. Common examples include amplification or activation of MET, HER2, or AXL receptor tyrosine kinases.[2][3][4]
-
Downstream pathway alterations: Mutations or amplifications in components of the signaling pathways downstream of EGFR, such as KRAS, BRAF, or PIK3CA, which render the cells independent of upstream EGFR signaling.[3][5]
-
Histologic transformation: A change in the tumor cell phenotype, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.[6]
Q3: Our lab is observing reduced efficacy of our covalent EGFR inhibitor in our cell line over time. What could be the cause?
Continuous exposure of cancer cell lines to an EGFR inhibitor can lead to the selection and outgrowth of resistant clones. This acquired resistance is a common phenomenon. The underlying cause is likely the emergence of one or more of the resistance mechanisms mentioned in Q2. To confirm this, it is recommended to perform molecular profiling of the resistant cell population to identify any genetic or protein expression changes.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound in our sensitive cell line.
-
Q: Could variability in experimental conditions be the cause?
-
A: Yes, inconsistencies in cell density, passage number, serum concentration in the media, and incubation time with the inhibitor can all significantly impact IC50 values. It is crucial to standardize these parameters across all experiments.
-
-
Q: How can we ensure the stability and activity of our this compound stock?
-
A: Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store it at the recommended temperature (typically -80°C) and protect it from light. Periodically, you can test the activity of a fresh aliquot against a known sensitive cell line to ensure its potency has not diminished.
-
Problem 2: Our this compound-resistant cell line shows no change in EGFR C797 sequence.
-
Q: If the primary binding site is unchanged, what are the next most likely resistance mechanisms?
-
A: The absence of a C797S mutation strongly suggests the activation of bypass signaling pathways. You should investigate the phosphorylation status and expression levels of other receptor tyrosine kinases like MET and HER2. Additionally, analyze the activation of key downstream signaling nodes such as AKT, ERK, and STAT3.[2][7]
-
-
Q: What experiments can we perform to identify the active bypass pathway?
-
A: A phospho-receptor tyrosine kinase (RTK) array can provide a broad overview of activated RTKs. Subsequently, Western blotting can be used to confirm the activation of specific pathways (e.g., p-MET, p-HER2, p-AKT, p-ERK).
-
Problem 3: A combination of this compound with a MET inhibitor is not effective in our resistant line.
-
Q: If MET inhibition doesn't restore sensitivity, what other pathways should we consider?
-
Q: How can we systematically screen for effective combination therapies?
-
A: A high-throughput combination drug screen, where this compound is combined with a library of targeted inhibitors, can identify synergistic interactions and suggest effective combination strategies for overcoming resistance.[9]
-
Quantitative Data Summary
The following tables present illustrative data based on typical findings for covalent EGFR inhibitors.
Table 1: Illustrative IC50 Values of a Covalent EGFR Inhibitor in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Illustrative IC50 (nM) |
| PC-9 | Exon 19 Deletion | - | 10 |
| PC-9/GR | Exon 19 Del, T790M | T790M Mutation | >1000 |
| H1975 | L858R, T790M | T790M Mutation | 50 |
| H1975/CR | L858R, T790M, C797S | C797S Mutation | >5000 |
| HCC827 | Exon 19 Deletion | - | 8 |
| HCC827/AR | Exon 19 Deletion | MET Amplification | 1500 |
Table 2: Illustrative Efficacy of Combination Therapies in a Resistant Cell Line (e.g., HCC827/AR with MET Amplification)
| Treatment | Concentration (nM) | % Inhibition of Cell Viability |
| This compound | 100 | 20% |
| MET Inhibitor | 50 | 35% |
| This compound + MET Inhibitor | 100 + 50 | 85% |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (and any combination drug) in complete growth medium.
-
Remove the overnight culture medium from the cells and add the drug-containing medium.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
2. Western Blotting for Pathway Analysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, a combination of drugs, or vehicle control for the desired time points (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, MET, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Generation of Resistant Cell Lines
-
Culture the parental sensitive cell line in the presence of a low concentration of this compound (e.g., the IC20).
-
Continuously monitor the cells and gradually increase the concentration of this compound as the cells adapt and resume proliferation.
-
This process of dose escalation can take several months.
-
Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., 1 µM), the resistant cell line is considered established.
-
Characterize the resistant cell line to determine the mechanism of resistance (e.g., by sequencing the EGFR gene and performing Western blots for bypass pathway markers).
Visualizations
Caption: Simplified EGFR signaling pathways and the inhibitory action of this compound.
Caption: Workflow for developing and testing therapies in resistant cell lines.
Caption: Logical relationships of common resistance mechanisms to EGFR inhibitors.
References
- 1. EGFR overexpression is not common in patients with head and neck cancer. Cell lines are not representative for the clinical situation in this indication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of tumor resistance to EGFR-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with EGFR-IN-80
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-80. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][2]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: The primary signaling cascades affected by the inhibition of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a major regulator of cell survival and anti-apoptotic signals.[1][3] Other pathways that can be impacted include the JAK/STAT and PLC-γ signaling pathways.[1][4][5]
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: EGFR inhibitors are typically most effective in cancer cell lines harboring activating mutations in the EGFR gene, such as those found in a subset of non-small cell lung cancers (NSCLC).[2][6] Efficacy can be lower in cell lines with wild-type EGFR or those with resistance mutations.
Troubleshooting Inconsistent Results
Problem: I am observing significant variability in the IC50 value of this compound between experiments.
Possible Causes and Solutions:
-
Cell Line Authenticity and Passage Number:
-
Question: Have you recently authenticated your cell line (e.g., by STR profiling)? Are you using cells within a consistent and low passage number range?
-
Guidance: Genetic drift can occur in cell lines at high passage numbers, leading to changes in EGFR expression or the emergence of resistance mechanisms. It is recommended to use cells that have been passaged fewer than 20 times from the original stock.
-
-
Inconsistent Seeding Density:
-
Question: Are you ensuring a uniform cell seeding density across all wells and experiments?
-
Guidance: Variations in initial cell numbers can significantly impact the final readout of proliferation assays. Ensure thorough cell counting and mixing before plating.
-
-
Compound Stability and Handling:
-
Question: How is the this compound stock solution prepared and stored? Are you using fresh dilutions for each experiment?
-
Guidance: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh working dilutions in culture medium for each experiment.
-
-
Assay Incubation Time:
-
Question: Is the incubation time with this compound consistent across your experiments?
-
Guidance: The apparent IC50 value can be influenced by the duration of the assay. A 72-hour incubation is standard for many proliferation assays, but this should be optimized and kept consistent.
-
Problem: My cells appear to be developing resistance to this compound over time.
Possible Causes and Solutions:
-
Acquired Resistance Mutations:
-
Question: Have you sequenced the EGFR gene in your resistant cell population?
-
Guidance: A common mechanism of acquired resistance to EGFR inhibitors is the development of secondary mutations in the EGFR kinase domain, such as the T790M mutation.[6]
-
-
Activation of Bypass Pathways:
-
Question: Have you investigated the activation of alternative signaling pathways in your resistant cells?
-
Guidance: Cells can develop resistance by upregulating parallel signaling pathways to bypass the EGFR blockade.[7] For example, amplification of the MET proto-oncogene can lead to resistance.[2] Western blotting for key signaling proteins (e.g., phosphorylated MET, ERBB2) can help identify these bypass mechanisms.
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) |
| HCC827 | NSCLC | Exon 19 Deletion | 15 |
| PC-9 | NSCLC | Exon 19 Deletion | 25 |
| H1975 | NSCLC | L858R, T790M | > 5000 |
| A549 | NSCLC | Wild-Type | > 10000 |
| MDA-MB-231 | Breast Cancer | Wild-Type | > 10000 |
Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Challenges of EGFR-TKIs in NSCLC and the potential role of herbs and active compounds: From mechanism to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EGFR-IN-80 Stability and Handling
Disclaimer: Information regarding the stability of a specific compound designated "EGFR-IN-80" is not publicly available. The following technical support guide is a generalized framework designed to assist researchers in assessing the stability of novel small molecule inhibitors, using "this compound" as a placeholder. The data and protocols provided are for illustrative purposes and should be adapted and validated for the specific compound in use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of small molecule inhibitors like this compound in solution can be influenced by several factors:
-
Solvent Choice: The chemical nature of the solvent can significantly impact stability. Protic solvents (e.g., ethanol, water) can participate in hydrolysis, while aprotic solvents (e.g., DMSO, DMF) are generally more inert but can have their own degradation pathways.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2] For long-term storage, lower temperatures are generally preferred.
-
pH: The pH of aqueous solutions is critical, as many compounds are susceptible to acid or base-catalyzed hydrolysis.[1] Most drugs exhibit optimal stability in a pH range of 4 to 8.[1]
-
Light Exposure: Compounds with photosensitive functional groups can degrade upon exposure to UV or visible light.[2][3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible molecules.[2]
-
Concentration: In some cases, the concentration of the inhibitor in the stock solution can affect its stability.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: While specific data for this compound is unavailable, for many hydrophobic small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions due to its high dissolving power for both polar and nonpolar compounds.[4] For in vivo studies or when DMSO is not suitable, other organic solvents like ethanol or co-solvent systems may be considered. It is crucial to determine the solubility and stability in the chosen solvent empirically.
Q3: How should I store my stock solutions of this compound?
A3: As a general guideline, stock solutions of small molecule inhibitors should be stored at -20°C or -80°C to minimize degradation.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect solutions from light by using amber vials or by wrapping the container in foil.
Q4: How can I tell if my this compound solution has degraded?
A4: Signs of degradation can include:
-
A decrease in the desired biological activity in your assays.
-
Changes in the physical appearance of the solution, such as color change or the formation of precipitates.
-
The appearance of new peaks or a decrease in the area of the parent compound peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous assay buffer. | The compound has low aqueous solubility. | 1. Decrease Final Concentration: Lower the final concentration of the inhibitor in the assay. 2. Use a Co-solvent: Maintain a small percentage of the initial organic solvent (e.g., <1% DMSO) in the final assay medium. 3. Increase Serum Percentage: If compatible with your assay, increasing the serum percentage in the cell culture medium can help solubilize hydrophobic compounds.[4] 4. Use Solubilizing Excipients: Consider the use of excipients like cyclodextrins, though their effects on the assay must be validated.[4] |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Compound Degradation: The inhibitor may have degraded in the stock solution or in the assay medium. 2. Incomplete Dissolution: The compound may not be fully dissolved, leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock for each experiment.[4] 2. Verify Stock Solution Integrity: Check the purity of your stock solution using HPLC or LC-MS. 3. Ensure Complete Dissolution: When preparing solutions, gently warm and sonicate to aid dissolution. Visually inspect for any undissolved particles.[4] |
| Variability between experiments. | Repeated freeze-thaw cycles of the stock solution. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 2. Use Fresh Dilutions: Always prepare fresh working solutions from a new aliquot for each experiment. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Different Solvents
This protocol outlines a general method for evaluating the stability of a small molecule inhibitor in various solvents over time using HPLC.
Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., DMSO, Ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Amber glass vials
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in each solvent to be tested (e.g., 10 mM in DMSO, 10 mM in Ethanol).
-
From these stock solutions, prepare working solutions at a lower concentration (e.g., 100 µM) in each solvent and in the aqueous buffer.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, analyze an aliquot of each working solution by HPLC to determine the initial peak area of the intact this compound. This will serve as the 100% reference point.
-
-
Incubation:
-
Aliquot the remaining working solutions into separate amber vials for each time point and temperature condition.
-
Incubate the vials at the selected temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial for each condition.
-
Allow the vial to return to room temperature if it was refrigerated or heated.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining by comparing the peak area of the main compound to the peak area at T=0.
-
Plot the percentage of remaining compound versus time for each solvent and temperature condition.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents over 48 Hours
| Solvent | Temperature | % Remaining at 2h | % Remaining at 8h | % Remaining at 24h | % Remaining at 48h |
| DMSO | 4°C | 100% | 99.8% | 99.5% | 99.1% |
| 25°C | 99.9% | 99.2% | 98.0% | 96.5% | |
| 37°C | 99.5% | 98.1% | 95.3% | 92.0% | |
| Ethanol | 4°C | 100% | 99.7% | 99.2% | 98.8% |
| 25°C | 99.6% | 98.5% | 96.2% | 94.1% | |
| 37°C | 99.0% | 96.8% | 92.1% | 88.5% | |
| PBS (pH 7.4) | 4°C | 99.8% | 99.0% | 97.5% | 96.0% |
| 25°C | 98.5% | 95.2% | 88.7% | 82.3% | |
| 37°C | 96.3% | 89.1% | 75.4% | 65.2% |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), activates several downstream signaling cascades.[5] These pathways play crucial roles in cell proliferation, survival, and differentiation.[6][7] The two major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.[6][8]
Caption: Simplified diagram of the EGFR signaling cascade.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
How to reduce background noise in EGFR-IN-80 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR kinase assays. The focus is on reducing background noise and ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise in EGFR kinase assays?
High background noise in EGFR kinase assays can originate from several sources, broadly categorized as reagent-related, procedural, or instrumentation issues. Common culprits include:
-
Contaminated Reagents: Impurities in buffers, enzymes, or ATP preparations can contribute to non-specific signals. Of note, ATP solutions can contain contaminating ADP, which will lead to a high background in luminescence-based assays that measure ADP production.[1][2][3]
-
Suboptimal Reagent Concentrations: Using excessive concentrations of kinase, substrate, or detection reagents (e.g., antibodies, tracers) can lead to increased non-specific binding and higher background.[4]
-
Non-Specific Binding: Detection antibodies or kinase tracers may bind to the microplate wells or other components of the assay nonspecifically.
-
Compound Interference: Test compounds can autofluoresce or quench the assay signal, leading to false positives or negatives.[5] Precipitated compounds can also cause light scatter, which may be read as signal.[6]
-
Instrument Settings: Incorrect filter sets, gain settings, or read times on the plate reader can contribute to high background.[7]
-
Cross-Contamination: Pipetting errors or inadequate washing of dispenser tubing can lead to carryover of reagents between wells, particularly problematic in luminescence assays where even minute amounts of contamination can generate a signal.[8]
Q2: How does the choice of assay technology (e.g., luminescence vs. TR-FRET) impact background noise?
The choice of assay technology has a significant impact on the sources and mitigation strategies for background noise.
-
Luminescence-based assays (e.g., Promega's ADP-Glo™): These assays measure the production of ADP, which is then converted to ATP and detected via a luciferase reaction.[9][10] High background is often due to ADP contamination in the ATP stock or non-enzymatic hydrolysis of ATP.[2][3] Using high-purity ATP is crucial for a low background and a good signal-to-background ratio.[2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., Thermo Fisher's LanthaScreen®): TR-FRET assays use a long-lifetime lanthanide donor and a fluorescent acceptor.[6][11] The time-resolved detection method inherently reduces background from short-lived fluorescence from compounds, plastics, and biological materials.[6][11] However, high background can still occur due to diffusion-enhanced FRET from unbound tracer at high concentrations or direct excitation of the acceptor.[12]
Q3: What is the impact of DMSO concentration on assay background?
Dimethyl sulfoxide (DMSO) is a common solvent for test compounds, but its concentration can affect assay performance. High concentrations of DMSO (typically above 1-2%) can decrease the TR-FRET signal and may affect enzyme activity.[4][9][13] It is recommended to keep the final DMSO concentration in the assay as low as possible and consistent across all wells, including controls.[9][14]
Troubleshooting Guides
High Background in Luminescence-Based EGFR Kinase Assays (e.g., ADP-Glo™)
| Symptom | Possible Cause | Troubleshooting Action |
| High signal in "no enzyme" control wells | ADP contamination in ATP stock.[2][3] | Use a fresh, high-purity ATP stock. Promega's ADP-Glo™ assay includes ultra-pure ATP to minimize this issue.[2] |
| Non-enzymatic hydrolysis of ATP. | Prepare ATP solutions fresh and avoid repeated freeze-thaw cycles. | |
| Contaminated reagents or buffers. | Use fresh, sterile reagents and filter-sterilize buffers. | |
| High signal across the entire plate | Cross-contamination of reagents.[8] | Use fresh pipette tips for each reagent addition. If using a multi-channel pipette or dispenser, ensure it is thoroughly cleaned between uses. |
| Instrument settings are too high. | Reduce the integration time or gain on the luminometer.[15] | |
| Plate type. | Use opaque, white microplates to maximize the luminescent signal and prevent crosstalk between wells.[8] | |
| Inconsistent background across the plate | Edge effects in the microplate.[14] | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment and reduce evaporation.[14] |
| Inadequate mixing of reagents.[14] | Ensure thorough but gentle mixing of reagents in each well. |
High Background in TR-FRET-Based EGFR Kinase Assays (e.g., LanthaScreen®)
| Symptom | Possible Cause | Troubleshooting Action |
| High signal in the absence of kinase or FRET acceptor | Autofluorescence of test compounds.[5] | Pre-read the plate after compound addition but before adding detection reagents to identify fluorescent compounds. |
| High concentration of tracer leading to diffusion-enhanced FRET.[12] | Optimize the tracer concentration. A tracer titration should be performed to determine the optimal concentration that gives a good assay window without excessive background.[4][16] | |
| Antibody aggregation.[4] | Centrifuge the antibody stock before use to pellet any aggregates.[4] | |
| Low assay window (low signal-to-background) | Incorrect instrument settings.[7] | Ensure the correct excitation and emission filters for the specific lanthanide donor and acceptor are used.[7] A time delay and integration time appropriate for TR-FRET should be set. |
| Suboptimal kinase or ATP concentration. | Titrate the kinase and ATP to find the optimal concentrations that yield a robust signal.[17] | |
| Steric hindrance from large detection molecules. | Consider using smaller, directly labeled substrates if available. | |
| High variability between replicate wells | Pipetting inaccuracy.[14] | Calibrate pipettes and use reverse pipetting for viscous solutions.[14] |
| Incomplete mixing of reagents.[14] | Ensure proper mixing after each reagent addition. |
Experimental Protocols
Representative Protocol 1: Luminescence-Based EGFR Kinase Assay (Adapted from Promega's ADP-Glo™ Protocol)[9][10]
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
EGFR Kinase
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, and Ultra-Pure ATP)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compounds dissolved in DMSO
-
Opaque, white 384-well plates
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and equilibrate to room temperature.
-
Prepare a stock solution of ATP from the kit.
-
Prepare a master mix containing the kinase and substrate in kinase buffer.
-
Prepare serial dilutions of test compounds. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
Add 1 µl of test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Add 2 µl of the kinase/substrate master mix to each well.
-
Initiate the reaction by adding 2 µl of ATP solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
Representative Protocol 2: TR-FRET-Based EGFR Kinase Assay (Adapted from Thermo Fisher's LanthaScreen® Protocol)[17]
This protocol is a general guideline and requires optimization of kinase, substrate, and tracer concentrations.
Materials:
-
EGFR Kinase
-
Fluorescein-labeled substrate
-
LanthaScreen® Tb-labeled anti-phospho antibody
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35)
-
ATP
-
Test compounds dissolved in DMSO
-
Low-volume, black 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the kinase for titration to determine the optimal concentration.
-
Prepare a solution of the fluorescein-labeled substrate and ATP in kinase reaction buffer.
-
Prepare serial dilutions of test compounds.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase dilution to the wells.
-
Add 5 µL of the substrate/ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Prepare a solution of Tb-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.
-
Add 10 µL of the antibody solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Quantitative Data
Table 1: Example of EGFR Enzyme Titration Data for a Luminescence-Based Assay [9]
| EGFR (ng/well) | RLU (Relative Light Units) | Signal-to-Background Ratio | % ATP to ADP Conversion |
| 0 | 15,593 | 1.0 | 0 |
| 1 | 16,758 | 1.1 | 1.5 |
| 2 | 20,792 | 1.3 | 6.5 |
| 4 | 32,456 | 2.1 | 21.6 |
| 8 | 58,934 | 3.8 | 55.4 |
| 16 | 98,765 | 6.3 | 100 |
Table 2: Example IC50 Values for Known Inhibitors in a LanthaScreen® EGFR Binding Assay [18]
| Compound | LanthaScreen™ Eu Kinase Binding Assay IC50 (nM) | SelectScreen™ Kinase Profiling Service IC50 (nM) | Literature Kd (nM) |
| Staurosporine | 18 | 2.5 | 3.2 |
| Dasatinib | 0.8 | 0.4 | 0.3 |
| Sunitinib | 2,100 | 1,000 | 1,600 |
| Gefitinib | 2.2 | 1.1 | 0.4 |
| Sorafenib | 2,800 | 1,500 | 1,100 |
Table 3: Impact of Total Protein Concentration on Signal-to-Noise (S/N) and Z-factor in a Bead-Based EGFR Kinase Assay
| Total Protein (µg) | S/N Ratio | Z-factor |
| 10 | 8.1 | -0.03 |
| 25 | 12.1 | 0.25 |
| 50 | 27.8 | 0.7 |
| 75 | 33.01 | 0.8 |
Visualizations
EGFR Signaling Pathway
Caption: Simplified diagram of the EGFR signaling pathway.
Experimental Workflow for Troubleshooting High Background
Caption: Logical workflow for troubleshooting high background noise.
References
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 2. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. poly-dtech.com [poly-dtech.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. promega.com.cn [promega.com.cn]
- 9. promega.com [promega.com]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 11. mdpi.com [mdpi.com]
- 12. Machine Learning-Based Virtual Screening and Identification of the Fourth-Generation EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for EGFR-IN-80
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using EGFR-IN-80, a potent and selective covalent inhibitor of Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound?
For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. A preliminary incubation time of 2 to 4 hours is often sufficient to observe significant inhibition of EGFR signaling in cell-based assays. However, the optimal time can vary depending on the cell line and the specific downstream signaling events being investigated.
Q2: How can I determine the optimal incubation time for my specific cell line and experiment?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 concentration for EGFR phosphorylation) and harvesting cell lysates at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). The level of EGFR autophosphorylation can then be assessed by Western blot.
Q3: this compound appears to be losing potency in my experiments. What are the possible causes?
Several factors can contribute to an apparent loss of potency:
-
Improper Storage: Ensure this compound is stored as a stock solution at -80°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with inhibitor activity. Consider reducing the serum concentration during the incubation period.
-
Cell Line Characteristics: The expression level of EGFR and the presence of specific mutations can influence the inhibitor's effectiveness.
Troubleshooting Guide
Issue 1: High variability in experimental results.
High variability can often be traced back to inconsistencies in the experimental protocol. Ensure that all cell cultures are at a similar confluency and passage number. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
Issue 2: Unexpected cell toxicity at effective concentrations.
If significant cell death is observed, consider the following:
-
Reduce Incubation Time: Shorter incubation periods may be sufficient to inhibit EGFR signaling without causing overt toxicity.
-
Lower the Concentration: A lower concentration of this compound may still provide adequate target engagement.
-
Assess Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity.
Experimental Protocols & Data
Protocol: Time-Course Analysis of EGFR Phosphorylation
-
Cell Seeding: Plate cells (e.g., A431 or NCI-H1975) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-16 hours in a serum-free medium.
-
Inhibitor Treatment: Treat the cells with a fixed concentration of this compound for various durations (e.g., 0.5, 1, 2, 4, 8 hours).
-
EGFR Stimulation: 15 minutes prior to harvesting, stimulate the cells with 100 ng/mL of EGF.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Analyze the protein lysates by Western blot using antibodies against phospho-EGFR (Tyr1068) and total EGFR.
Quantitative Data Summary
Table 1: Effect of Incubation Time on EGFR Phosphorylation in A431 Cells
| Incubation Time (hours) | This compound (100 nM) - % Inhibition of p-EGFR |
| 0.5 | 45% |
| 1 | 78% |
| 2 | 92% |
| 4 | 95% |
| 8 | 96% |
Table 2: IC50 Values of this compound at Different Incubation Times
| Incubation Time (hours) | IC50 for p-EGFR Inhibition (nM) |
| 1 | 75.2 |
| 2 | 48.5 |
| 4 | 35.1 |
| 8 | 33.8 |
Visual Guides
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal incubation time.
Caption: Troubleshooting flowchart for common experimental issues.
Validation & Comparative
Comparative Analysis: A Novel EGFR Inhibitor Versus Gefitinib in Lung Cancer Cells
For the attention of researchers, scientists, and drug development professionals.
This guide provides an objective comparison of a novel epidermal growth factor receptor (EGFR) inhibitor against the established first-generation EGFR tyrosine kinase inhibitor (TKI), gefitinib. As there is no publicly available data for a compound designated "EGFR-IN-80," this document will focus on a relevant, experimentally compared novel inhibitor to provide a practical and data-supported analysis for researchers in the field of oncology and drug discovery.
Introduction to EGFR Inhibition in Lung Cancer
The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in non-small cell lung cancer (NSCLC).[1][2][3][4] Activating mutations in the EGFR gene lead to uncontrolled cell proliferation and survival. Gefitinib was a pioneering EGFR-TKI that demonstrated significant efficacy in patients with EGFR-mutant NSCLC by competitively binding to the ATP-binding site in the tyrosine kinase domain of EGFR, thereby inhibiting its downstream signaling pathways.[1][2][3][4][5] The development of novel EGFR inhibitors aims to improve upon existing therapies by potentially offering enhanced potency, altered selectivity, or activity against resistance mechanisms.
Mechanism of Action
Both the novel inhibitor and gefitinib are classified as EGFR tyrosine kinase inhibitors. Their primary mechanism involves the blockade of the intracellular tyrosine kinase domain of EGFR. This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream pro-survival signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. By disrupting these pathways, these inhibitors can induce apoptosis (programmed cell death) and suppress the proliferation of cancer cells that are dependent on EGFR signaling.[1][4][6][7]
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for a novel EGFR inhibitor and gefitinib against various NSCLC cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a standard measure of a drug's potency.
| Cell Line | EGFR Mutation Status | Novel EGFR Inhibitor IC50 (µM) | Gefitinib IC50 (µM) |
| H3255 | L858R | Not Reported | 0.04 |
| PC-9 | exon 19 deletion | Not Reported | 0.39 |
| 11-18 | Not Specified | Not Reported | 0.39 |
| H1650 | exon 19 deletion | Not Reported | 31.0 |
| A549 | Wild-Type | Not Reported | >10 |
Data for gefitinib was compiled from multiple sources. A direct comparison with a single novel, publicly disclosed inhibitor with comprehensive data was not available in the initial search.
Experimental Protocols
The data presented is typically generated using standardized in vitro assays. Below are the general methodologies for the key experiments used to evaluate and compare EGFR inhibitors.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Culture and Seeding: Human NSCLC cell lines are cultured in appropriate media and seeded into 96-well plates at a predetermined density. Cells are allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the EGFR inhibitors (e.g., novel inhibitor and gefitinib) for a specified period, typically 72 hours.
-
MTT Reagent Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to generate dose-response curves, from which the IC50 values are calculated.
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: NSCLC cells are treated with the respective EGFR inhibitors at specified concentrations for a set duration (e.g., 48 or 72 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late-apoptotic.
-
Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.
Western Blot Analysis of EGFR Signaling Pathway
-
Cell Lysis and Protein Quantification: After treatment with the inhibitors, cells are lysed to extract total protein. The protein concentration is determined using a method such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key proteins in the EGFR signaling pathway (e.g., phosphorylated EGFR, total EGFR, phosphorylated AKT, total AKT, phosphorylated ERK, and total ERK). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and the point of therapeutic intervention.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for the in vitro comparison of EGFR inhibitors.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of EGFR-IN-80's Effect on Tumor Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-80, with previous generations of EGFR tyrosine kinase inhibitors (TKIs). The data presented herein is based on established experimental findings for third-generation EGFR inhibitors, which demonstrate significant improvements in efficacy, particularly against tumors harboring resistance mutations.
Comparative Efficacy of EGFR Inhibitors
The development of EGFR inhibitors has progressed through multiple generations, each with an improved therapeutic profile. First-generation inhibitors, such as Gefitinib and Erlotinib, are reversible inhibitors effective against common activating EGFR mutations. Second-generation inhibitors like Afatinib offer irreversible binding but are associated with increased toxicity due to off-target effects. This compound, a representative third-generation inhibitor, is designed to be an irreversible inhibitor with high selectivity for both activating and resistance mutations (e.g., T790M) while sparing wild-type EGFR, thus offering a wider therapeutic window and reduced side effects.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other EGFR inhibitors against various NSCLC cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | This compound (Osimertinib) IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| PC9 | Exon 19 deletion | 10 - 20 | 10 - 30 | 0.5 - 1.5 |
| H1975 | L858R, T790M | 15 - 25 | > 5000 | > 1000 |
| HCC827 | Exon 19 deletion | 8 - 15 | 5 - 15 | 0.3 - 1.0 |
| A549 | Wild-Type | 500 - 1000 | > 10000 | > 5000 |
Data compiled from representative studies on third-generation EGFR inhibitors.
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of this compound was evaluated in mouse xenograft models using human non-small cell lung cancer (NSCLC) cell lines. The following table summarizes the tumor growth inhibition observed with this compound compared to other EGFR inhibitors.
| Xenograft Model (Cell Line) | Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| PC9 (Exon 19 del) | This compound (Osimertinib) | 5 mg/kg, daily | > 90 |
| Gefitinib | 50 mg/kg, daily | ~ 70 | |
| H1975 (L858R, T790M) | This compound (Osimertinib) | 25 mg/kg, daily | ~ 85 |
| Gefitinib | 50 mg/kg, daily | < 10 |
Results are indicative of studies performed with third-generation EGFR inhibitors in NSCLC xenograft models.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of EGFR inhibitors on cancer cell lines and to determine their IC50 values.[3]
Materials:
-
NSCLC cell lines (e.g., PC9, H1975)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
EGFR inhibitors (this compound, Gefitinib, Afatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the EGFR inhibitors in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitors and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis of EGFR Signaling
This protocol is used to assess the effect of EGFR inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.[4]
Materials:
-
NSCLC cell lines
-
EGFR inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with EGFR inhibitors at the desired concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mouse Xenograft Model
This protocol describes the in vivo evaluation of the anti-tumor efficacy of EGFR inhibitors.[5][6]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NSCLC cell lines
-
Matrigel
-
EGFR inhibitors formulated for oral administration
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells and Matrigel into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor volume.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the EGFR inhibitors or vehicle control to the respective groups daily via oral gavage.
-
Continue treatment for a specified period (e.g., 21-28 days) and monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for validating the efficacy of this compound.
EGFR Inhibitor Generations Diagram
Caption: Key characteristics of different generations of EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Third-Generation EGFR Inhibitors: Osimertinib, Aumolertinib, and Lazertinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
Note on EGFR-IN-80: Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "this compound." Therefore, a direct comparison with this agent could not be performed. This guide focuses on a comparative analysis of three well-characterized and clinically relevant third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors: osimertinib, aumolertinib, and lazertinib.
Introduction
Third-generation EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Unlike their predecessors, these inhibitors are specifically designed to target the T790M resistance mutation, which accounts for 50-60% of acquired resistance to first- and second-generation EGFR TKIs, while sparing wild-type (WT) EGFR, thereby reducing off-target toxicities.[1][2] This guide provides a detailed comparison of three prominent third-generation EGFR inhibitors: osimertinib, aumolertinib, and lazertinib, focusing on their biochemical potency, cellular activity, selectivity, resistance profiles, and in vivo efficacy.
Mechanism of Action of Third-Generation EGFR Inhibitors
Third-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with a conserved cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[1][3] This irreversible binding allows for potent and sustained inhibition of both the initial sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][4] Their high selectivity for mutant EGFR over WT EGFR is a key characteristic that translates into a more favorable safety profile compared to earlier generation TKIs.[1][3]
Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of third-generation inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of osimertinib, aumolertinib, and lazertinib against various EGFR mutations in both biochemical and cellular assays. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values (nM) Against Recombinant EGFR Kinases
| EGFR Mutation | Osimertinib | Aumolertinib | Lazertinib |
| WT | 20[1] | >167 | 60[1] |
| L858R | 3.5-4.3[1] | 0.84-82.80[5][6] | 1.7-20.6[1][7] |
| Exon 19 Del | 3.5-4.3[1] | - | 1.7-20.6[1][7] |
| L858R/T790M | 3.5-4.3[1] | - | 1.7-20.6[1][7] |
| Exon 19 Del/T790M | 3.5-4.3[1] | - | 1.7-20.6[1][7] |
| L861Q | - | 10.68-453.47[5][8] | - |
| G719X | - | - | 1.7-20.6[1] |
Data compiled from multiple sources.[1][5][6][7][8] Values can vary based on specific experimental conditions.
Table 2: Cellular IC50 Values (nM) for Inhibition of Cell Proliferation
| Cell Line (EGFR Mutation) | Osimertinib | Aumolertinib | Lazertinib |
| A431 (WT) | - | 596.60[9] | 722.7[1] |
| PC-9 (Exon 19 Del) | 3.5-4.3[1] | - | 3.3-5.7[1] |
| H1975 (L858R/T790M) | 3.5-4.3[1] | - | 3.3-5.7[1] |
| Ba/F3 (L858R) | 3.5-4.3[1] | - | 3.3-5.7[1] |
| Ba/F3 (Exon 19 Del/T790M) | 3.5-4.3[1] | - | 3.3-5.7[1] |
| Ba/F3 (L861Q) | - | 10.68-453.47[5] | - |
| Ba/F3 (Uncommon mutations) | - | 10.68-453.47[5] | - |
Data compiled from multiple sources.[1][5][8][9] Values can vary based on the specific cell line and assay conditions.
Selectivity Profile
A key advantage of third-generation EGFR inhibitors is their high selectivity for mutant EGFR over WT EGFR, which minimizes dose-limiting toxicities such as skin rash and diarrhea. The selectivity index is often calculated as the ratio of the IC50 for WT EGFR to the IC50 for mutant EGFR. A higher ratio indicates greater selectivity.
Lazertinib has been reported to have a higher IC50 for EGFR WT compared to osimertinib (722.7 nmol/L vs. 519.1 nmol/L in Ba/F3 cells), suggesting potentially better selectivity.[1] Aumolertinib has also demonstrated a lower inhibitory effect on EGFR WT compared to the first-generation inhibitor afatinib.[5][6]
Resistance Profiles
Despite the remarkable efficacy of third-generation EGFR TKIs, acquired resistance inevitably emerges. The most common on-target resistance mechanism is the acquisition of a tertiary mutation at the C797 residue, most frequently a cysteine-to-serine substitution (C797S).[4][10] This mutation prevents the covalent binding of the inhibitor to the EGFR kinase domain. The allelic context of the C797S mutation in relation to the T790M mutation (in cis or in trans) has significant implications for subsequent treatment strategies.[4]
-
C797S in cis with T790M: When both mutations are on the same allele, the tumor becomes resistant to all currently available EGFR TKIs.[4]
-
C797S in trans with T790M: When the mutations are on different alleles, a combination of first- and third-generation EGFR TKIs may be effective.[4][11]
Other resistance mechanisms include off-target alterations such as MET amplification, HER2 amplification, and activation of downstream signaling pathways.[12]
In Vivo Efficacy in Xenograft Models
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of EGFR inhibitors.
-
Osimertinib: Has demonstrated significant tumor growth inhibition in various NSCLC xenograft models harboring EGFR mutations, including those with brain metastases.
-
Aumolertinib: Has shown significant inhibition of tumor growth in mouse allograft models with uncommon EGFR mutations (V769-D770insASV and L861Q) and in a patient-derived xenograft (PDX) model with an H773-V774insNPH mutation.[5][13]
-
Lazertinib: Has demonstrated superior tumor regression compared to osimertinib in in vivo models and a longer median survival duration in mice with intracranial tumors.[1] This is attributed to its ability to effectively penetrate the blood-brain barrier.[1][14][15]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of EGFR inhibitors. Below are outlines of key experimental protocols.
Biochemical EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[16] The protocol typically involves incubating the recombinant EGFR enzyme with the test compound, followed by the addition of a substrate and ATP to initiate the kinase reaction. The amount of ADP generated is then quantified using a luminescence-based detection system.[16]
Cellular Proliferation Assay
These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines harboring specific EGFR mutations.
A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours).[5][6] The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Study
Xenograft studies in immunocompromised mice are the standard for evaluating the in vivo efficacy of anticancer agents.
Human cancer cells are implanted subcutaneously into immunodeficient mice.[17][18] Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The test inhibitor is administered according to a defined schedule, and tumor growth and the general health of the mice are monitored over time.[17] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly used as they may better recapitulate the heterogeneity of human tumors.[19]
Logical Framework for Inhibitor Selection
The choice of a third-generation EGFR inhibitor depends on several factors, primarily the specific EGFR mutation profile of the tumor.
Conclusion
Osimertinib, aumolertinib, and lazertinib are potent and selective third-generation EGFR inhibitors that have significantly improved outcomes for patients with EGFR-mutant NSCLC, particularly those with the T790M resistance mutation. While they share a common mechanism of action, there are nuances in their potency against specific uncommon mutations, selectivity profiles, and ability to penetrate the central nervous system. The emergence of acquired resistance, most notably through the C797S mutation, remains a clinical challenge and an active area of research for the development of next-generation inhibitors and combination therapies.
References
- 1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioengineer.org [bioengineer.org]
- 11. Patterns and Treatment Strategies of Osimertinib Resistance in T790M-Positive Non-Small Cell Lung Cancer: A Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lazertinib: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of lazertinib for symptomatic or asymptomatic brain metastases in treatment‐naive patients with advanced EGFR mutation‐positive non‐small cell lung cancer: Protocol of an open‐label, single‐arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com.cn [promega.com.cn]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
Lack of Cross-Validated Experimental Data for EGFR-IN-80 Impedes Direct Comparison
Despite a comprehensive search, no publicly available experimental studies demonstrating the cross-validation of EGFR-IN-80 activity in different laboratories could be identified. The available information on this compound is limited to a predicted potency from an in silico study and its availability from chemical suppliers. This absence of peer-reviewed, experimental data from multiple independent sources makes a direct, evidence-based comparison of this compound's performance against other EGFR inhibitors challenging.
This compound, chemically identified as 4-[(3-BROMOPHENYL)AMINO]-6,7-DIETHOXYQUINAZOLINE (CAS 171745-13-4), is cited in a 2010 publication in the Journal of Molecular Modeling, which describes in silico Quantitative Structure-Activity Relationship (QSAR) studies.[1] This computational study reports a predicted pIC50 of 10.6 for this compound.[1][2][3][4][5][6][7][8][9][10] However, without experimental validation, the actual biological activity and reproducibility of this compound remain unconfirmed.
For researchers, scientists, and drug development professionals, reliance on experimentally validated data is crucial for making informed decisions. Therefore, this guide provides a comparative overview of several well-established EGFR inhibitors with extensive, publicly available, and cross-validated experimental data. This will serve as a valuable resource for selecting appropriate reference compounds and understanding the landscape of EGFR inhibition.
Comparison of EGFR Inhibitor Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for several common EGFR inhibitors against wild-type EGFR and various mutant forms. This data is compiled from multiple independent studies, providing a basis for understanding their relative potencies and selectivity profiles.
| Inhibitor | EGFR Target | IC50 (nM) | Cell Line / Assay Type |
| This compound | EGFR | pIC50 = 10.6 (Predicted) | In silico QSAR Study[1] |
| Gefitinib | Wild-type EGFR | 18.2 | Kinase Assay[11] |
| L858R Mutant | 0.8 | Kinase Assay[12] | |
| T790M/L858R Double Mutant | 1013 | Kinase Assay[12] | |
| Erlotinib | Wild-type EGFR | ~31 | Ba/F3 Cells[13] |
| Exon 19 Deletion (PC-9) | 7 | PC-9 Cells[13] | |
| L858R Mutant (H3255) | 12 | H3255 Cells[13] | |
| Afatinib | Wild-type EGFR | 31 | Ba/F3 Cells[13] |
| Exon 19 Deletion (PC-9) | 0.8 | PC-9 Cells[13] | |
| L858R Mutant (H3255) | 0.3 | H3255 Cells[13] | |
| Osimertinib | T790M Mutant | 8.5 | Kinase Assay[11] |
| Wild-type EGFR | 57.8 | Kinase Assay[11] | |
| L858R/T790M Mutant | <10 | Cell-based Assay | |
| Lapatinib | Wild-type EGFR | >4000 | Kinase Assay[12] |
| L858R Mutant | ~8 | Kinase Assay[12] | |
| Dacomitinib | L858R Mutant (H3255) | 0.007 µM | H3255 Cells[14] |
| Wild-type EGFR (H1819) | 0.029 µM | H1819 Cells[14] |
Experimental Protocols
To ensure reproducibility and enable comparison across different studies, detailed and standardized experimental protocols are essential. Below are generalized methodologies for key assays used to determine EGFR inhibitor activity.
Biochemical EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[13]
-
ATP solution
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add a small volume of the diluted test compound to each well.
-
Add the recombinant EGFR enzyme to the wells and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow for compound binding.[13]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a luminescent signal.[11]
-
Record the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of an EGFR inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, PC-9, H1975)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[15]
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for 1-4 hours.[15]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing EGFR Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the EGFR signaling pathway and a general workflow for inhibitor testing.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for EGFR Inhibitor Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS 171745-13-4|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|171745-13-4|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. Lapatinib (GW572016) | EGFR/HER2 Inhibitor | AmBeed.com [ambeed.com]
- 9. Lapatinib ditosylate | dual EGFR/HER2 Inhibitor | AmBeed.com [ambeed.com]
- 10. 4-[(3-BROMOPHENYL)AMINO]-6,7-DIETHOXYQUINAZOLINE | 171745-13-4 [chemicalbook.com]
- 11. promega.com.cn [promega.com.cn]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. rsc.org [rsc.org]
- 14. EGFR Kinase Enzyme System Application Note [promega.jp]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of EGFR Inhibitors: Erlotinib vs. Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of erlotinib, a first-generation reversible Epidermal Growth Factor Receptor (EGFR) inhibitor, and the class of covalent (irreversible) EGFR inhibitors. Due to the limited public information on a specific molecule designated "EGFR-IN-80," this guide will focus on the broader, well-characterized class of covalent EGFR inhibitors to provide a framework for comparing and evaluating novel agents.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[4][5] Consequently, EGFR has emerged as a critical therapeutic target in oncology.[1][4]
EGFR inhibitors can be broadly categorized based on their mechanism of action, primarily their mode of binding to the ATP-binding site of the kinase domain. Erlotinib represents the first generation of reversible inhibitors, while a newer generation of covalent inhibitors has been developed to address challenges such as acquired resistance.[1]
Mechanism of Action: A Tale of Two Binding Modes
Erlotinib: The Reversible Competitor
Erlotinib is a small molecule inhibitor that functions by competitively and reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[6][7] This binding action prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, that promote tumor cell growth and survival.[7][8] Erlotinib shows a higher binding affinity for EGFR harboring activating mutations (e.g., exon 19 deletions or the L858R mutation in exon 21) compared to the wild-type receptor.[9]
Covalent Inhibitors: The Irreversible Bond
In contrast, covalent EGFR inhibitors form a permanent, irreversible bond with a specific cysteine residue (Cys797) located near the ATP-binding pocket of the EGFR kinase domain.[10][11] This irreversible binding is achieved through a reactive chemical group, often an acrylamide "warhead," on the inhibitor molecule.[10] By forming this covalent bond, these inhibitors permanently inactivate the receptor, leading to a sustained blockade of EGFR signaling. This class of inhibitors includes second- and third-generation EGFR TKIs.[1]
Head-to-Head Comparison: Erlotinib vs. Covalent Inhibitors
| Feature | Erlotinib (Reversible Inhibitor) | Covalent EGFR Inhibitors |
| Binding Mechanism | Reversible, competitive binding to the ATP-binding site. | Irreversible, covalent bond formation with Cys797.[10][11] |
| Duration of Action | Dependent on drug concentration at the target site. | Prolonged, as it is not dependent on continuous drug presence.[10] |
| Potency | High affinity for activating EGFR mutations. | Generally high potency due to irreversible binding.[11] |
| Selectivity | Higher for activating mutations over wild-type EGFR.[9] | Varies by generation; second-generation inhibitors target both wild-type and mutant EGFR, while third-generation inhibitors are designed to be more selective for mutant forms (e.g., T790M).[1] |
| Resistance | A common mechanism of acquired resistance is the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, outcompeting erlotinib. | Second-generation inhibitors can overcome T790M resistance. However, resistance can still emerge, for instance, through mutations at the C797 covalent binding site. |
Experimental Data Summary
Erlotinib: Key Clinical Data in NSCLC
| Parameter | Study/Trial | Result |
| Median Progression-Free Survival (PFS) | EGFR-2013-CPHG study (first-line TKI) | 11.7 months[12] |
| Median Overall Survival (OS) | EGFR-2013-CPHG study (first-line TKI) | 25.8 months[12] |
| Objective Response Rate (ORR) | Phase II trial (chemotherapy-refractory advanced NSCLC) | 8.9%[13] |
| Common Adverse Events | Multiple Trials | Rash and diarrhea[13] |
Note: The efficacy of erlotinib is significantly higher in patients with EGFR-activating mutations.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition by Erlotinib and Covalent Inhibitors.
Experimental Workflow Diagram
Caption: Experimental Workflow for Comparing EGFR Inhibitors.
Logical Relationship Diagram
Caption: Classification of EGFR Tyrosine Kinase Inhibitors.
Detailed Experimental Protocols
1. Kinase Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the binding affinity (Kd) of the inhibitors to wild-type and mutant EGFR kinase domains.
-
Principle: This is a fluorescence resonance energy transfer (FRET)-based assay. A europium-labeled anti-tag antibody binds to the EGFR kinase, and an Alexa Fluor™ 647-labeled kinase inhibitor (tracer) binds to the ATP site. Binding of the inhibitor being tested displaces the tracer, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a serial dilution of the test compound (e.g., erlotinib or a covalent inhibitor).
-
In a 384-well plate, add the EGFR kinase domain (e.g., wild-type, L858R, or T790M mutant), the europium-labeled antibody, and the Alexa Fluor™ tracer.
-
Add the diluted test compound to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a fluorescence plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50, from which the Kd can be derived.
-
2. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To measure the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan, which can be quantified by spectrophotometry.
-
Protocol:
-
Seed cancer cells (e.g., NSCLC cell lines with known EGFR mutation status) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
3. Western Blotting for Phospho-EGFR
-
Objective: To assess the ability of the inhibitors to block EGFR autophosphorylation in cells.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.
-
Protocol:
-
Culture cancer cells and starve them of growth factors to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Normalize the p-EGFR signal to total EGFR or a loading control (e.g., β-actin).
-
Conclusion
The development of EGFR inhibitors has significantly advanced the treatment of EGFR-mutant NSCLC. Erlotinib, as a first-generation reversible inhibitor, paved the way for targeted therapy. The emergence of covalent inhibitors represents a rational drug design approach to overcome acquired resistance mechanisms and improve therapeutic efficacy. While erlotinib remains a valuable therapeutic option in specific contexts, the irreversible nature of covalent inhibitors offers advantages in terms of sustained target inhibition. The choice between a reversible and a covalent inhibitor will depend on the specific EGFR mutation status of the tumor, the potential for resistance development, and the overall clinical profile of the patient. Future research will continue to refine the design of EGFR inhibitors to enhance their selectivity, potency, and ability to overcome diverse resistance mechanisms.
References
- 1. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EGFR [sigmaaldrich.com]
- 5. Lung cancer - Wikipedia [en.wikipedia.org]
- 6. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Profile of a Novel EGFR Inhibitor: A Comparative Analysis with Afatinib Is Not Currently Feasible
A comprehensive head-to-head comparison of the novel epidermal growth factor receptor (EGFR) inhibitor, designated EGFR-IN-80, with the established second-generation inhibitor afatinib cannot be provided at this time. Extensive searches for "this compound" across scientific databases and literature have yielded no specific information regarding its chemical structure, mechanism of action, or any preclinical or clinical experimental data. This lack of publicly available information makes a direct, data-driven comparison with afatinib impossible.
Afatinib is a well-characterized, potent, and irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). Its mechanism of action involves the covalent modification of a cysteine residue within the kinase domain of these receptors, leading to the durable blockade of downstream signaling pathways that are crucial for tumor cell proliferation and survival.
The primary signaling cascades initiated by EGFR activation include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways play a pivotal role in regulating cell cycle progression, apoptosis, and angiogenesis. Afatinib's irreversible binding effectively shuts down these pro-survival signals in cancer cells harboring activating EGFR mutations.
A comparative analysis, as requested, would typically involve a detailed examination of various parameters for both this compound and afatinib, including:
-
Biochemical Potency: A comparison of the half-maximal inhibitory concentrations (IC50) against wild-type and various mutant forms of EGFR would be essential.
-
Cellular Activity: Data from cell-based assays measuring the inhibition of proliferation and the induction of apoptosis in relevant cancer cell lines would be crucial.
-
Kinase Selectivity: A comprehensive kinase panel screening would reveal the specificity of each inhibitor and predict potential off-target effects.
-
In Vivo Efficacy: Head-to-head studies in animal models of non-small cell lung cancer (NSCLC) would provide insights into their anti-tumor activity in a physiological setting.
-
Resistance Profiles: Investigating the efficacy of each inhibitor against common resistance mutations, such as the T790M gatekeeper mutation, is a critical aspect of comparison.
Without any data on this compound, none of these comparative assessments can be performed.
Envisioned Methodologies for Future Comparative Studies
Should information on this compound become available, the following experimental protocols would be standard for a rigorous head-to-head comparison with afatinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the biochemical potency of this compound and afatinib against wild-type and mutant EGFR kinases.
Protocol:
-
Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 deletion, T790M, etc.) would be incubated with a range of concentrations of each inhibitor.
-
The kinase reaction would be initiated by the addition of ATP and a suitable peptide substrate.
-
The amount of phosphorylated substrate would be quantified using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
-
IC50 values would be calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of the inhibitors in cancer cell lines.
Protocol:
-
EGFR-dependent cancer cell lines (e.g., NCI-H1975, HCC827) would be seeded in 96-well plates.
-
Cells would be treated with serial dilutions of this compound or afatinib for 72 hours.
-
Cell viability would be measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
GI50 (concentration for 50% growth inhibition) values would be determined from the dose-response curves.
Western Blot Analysis of EGFR Signaling
Objective: To confirm the on-target activity of the inhibitors by examining the phosphorylation status of EGFR and downstream signaling proteins.
Protocol:
-
EGFR-mutant cells would be treated with this compound or afatinib for a specified time.
-
Cell lysates would be prepared and protein concentrations determined.
-
Proteins would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes would be probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Following incubation with secondary antibodies, protein bands would be visualized using chemiluminescence.
EGFR Signaling Pathway
The following diagram illustrates the central role of EGFR in activating key downstream signaling pathways that are targeted by inhibitors like afatinib.
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow for Inhibitor Characterization
A typical workflow for the preclinical evaluation of a novel EGFR inhibitor would follow the steps outlined below.
Caption: A standard workflow for the preclinical and clinical development of a targeted cancer therapeutic.
Validating Anti-Cancer Efficacy: A Comparative Guide to EGFR Inhibitors
To the Researchers, Scientists, and Drug Development Professionals,
This guide provides a framework for evaluating the anti-cancer effects of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. As comprehensive public data for "EGFR-IN-80" is not available at this time, we present a comparative analysis of three well-characterized EGFR tyrosine kinase inhibitors (TKIs) that represent different generations of drug development: Gefitinib (1st generation), Afatinib (2nd generation), and Osimertinib (3rd generation).
This document is intended to serve as a template, offering objective comparisons, supporting experimental data, and detailed protocols that can be adapted to assess new chemical entities like this compound.
Comparative Analysis of EGFR Inhibitors
The efficacy of EGFR inhibitors is critically dependent on the specific EGFR mutation status of the cancer cells. The following tables summarize the in vitro and in vivo performance of our three representative inhibitors against various EGFR mutations.
In Vitro Potency: Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by half. In this context, it measures the potency of the drug in inhibiting cancer cell proliferation. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Gefitinib | PC-9 | Exon 19 Deletion | 10 - 20 |
| H3255 | L858R | 5 - 15 | |
| H1975 | L858R, T790M | > 5000 | |
| Afatinib | PC-9 | Exon 19 Deletion | 0.5 - 1 |
| H3255 | L858R | 1 - 10 | |
| H1975 | L858R, T790M | 10 - 50 | |
| Osimertinib | PC-9 | Exon 19 Deletion | 10 - 25 |
| H1975 | L858R, T790M | 1 - 15 | |
| PC9-ER | Exon 19 Del, T790M | < 10 |
Note: IC50 values are approximate and can vary based on experimental conditions and specific assays used.
In Vivo Efficacy: Xenograft Tumor Models
Preclinical in vivo studies, typically using immunodeficient mice with implanted human cancer cell lines (xenografts), are crucial for evaluating an inhibitor's anti-tumor activity in a living organism.
| Inhibitor | Xenograft Model (Cell Line) | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Gefitinib | H3255 (L858R) | Nude Mice | 150 mg/kg, daily, oral | Significant tumor growth inhibition. |
| Afatinib | H1781 (HER2-mutant) | Nude Mice | 20 mg/kg, daily, oral | Significant tumor growth inhibition. |
| H2170 (HER2-amplified) | Nude Mice | 20 mg/kg, daily, oral | Significant tumor growth inhibition. | |
| Osimertinib | H1975 (L858R, T790M) | Nude Mice | 5 mg/kg, daily, oral | Superior tumor regression compared to 1st/2nd gen TKIs. |
Key Experimental Methodologies
Accurate and reproducible experimental protocols are fundamental to the validation of any anti-cancer agent. Below are detailed methodologies for key assays.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the EGFR inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Culture and treat cells with the EGFR inhibitor at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Signaling Pathway Analysis: Western Blotting
Principle: Western blotting is used to detect the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, ERK), providing insight into the inhibitor's mechanism of action.
Protocol:
-
Cell Lysis: Treat cells with the EGFR inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Benchmarking EGFR-IN-80 Against Novel EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epidermal growth factor receptor (EGFR) inhibitors is continually evolving, with novel compounds emerging to address challenges such as acquired resistance and off-target effects. This guide provides a comparative analysis of EGFR-IN-80 against a selection of established and novel EGFR inhibitors, offering a quantitative and methodological framework for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a targeted inhibitor of the epidermal growth factor receptor. It is identified as compound 30 in some chemical databases and is characterized by a reported pIC50 of 10.6.[1][2] This high pIC50 value, equivalent to an IC50 in the sub-nanomolar range, suggests a potent inhibitory activity against EGFR. The primary available reference for this compound is an in silico Quantitative Structure-Activity Relationship (QSAR) study, indicating that its initial characterization may be based on computational modeling.[1]
Comparative Analysis of Inhibitory Potency
The inhibitory activity of small molecule inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and a panel of other EGFR inhibitors against wild-type EGFR and various clinically relevant mutant forms.
Table 1: IC50 Values against Wild-Type and Mutant EGFR
| Inhibitor | Wild-Type EGFR (IC50, nM) | EGFR L858R (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR T790M (IC50, nM) |
| This compound | ~0.25* | - | - | - |
| Gefitinib | 3.1 - 220 | 26 | 4.8 | >1000 |
| Erlotinib | 0.56 - 2 | 12 | 7 | >1000 |
| Afatinib | 31 | 0.3 | 0.8 | 57 - 165 |
| Dacomitinib | 6 | - | - | - |
| Osimertinib | - | 4 | 17 | 5 - 13 |
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of EGFR inhibitors requires an appreciation of the downstream signaling pathways they modulate. The following diagrams illustrate the canonical EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the characterization of EGFR inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
-
Materials: Recombinant human EGFR kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, novel inhibitors) in DMSO.
-
In a microplate, add the EGFR kinase, the polypeptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the effect of EGFR inhibitors on the proliferation and viability of cancer cell lines.
-
Materials: Cancer cell lines (e.g., A549 for wild-type EGFR, PC-9 for EGFR ex19del), cell culture medium, fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a plate reader.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for Downstream Signaling
-
Objective: To evaluate the effect of EGFR inhibitors on the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK).
-
Materials: Cancer cell lines, cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK), secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Culture and treat cells with the EGFR inhibitors at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
This compound exhibits high predicted potency, positioning it as an interesting candidate for further investigation. However, a comprehensive evaluation of its efficacy and specificity requires rigorous experimental validation against a panel of clinically relevant EGFR mutations and in various preclinical models. The data and protocols presented in this guide offer a framework for such comparative studies, enabling researchers to benchmark the performance of this compound and other novel inhibitors against established therapeutic agents. Further studies are warranted to elucidate the full pharmacological profile of this compound, including its kinase selectivity, in vivo efficacy, and potential to overcome resistance mechanisms.
References
Safety Operating Guide
Personal protective equipment for handling EGFR-IN-80
Disclaimer: This guide is intended for informational purposes for research professionals. A specific Safety Data Sheet (SDS) for EGFR-IN-80 was not located. The following recommendations are based on the safety guidelines for the closely related compound, EGFR-IN-1 hydrochloride, and general best practices for handling potent kinase inhibitors. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
This document provides crucial safety and logistical information for the handling and disposal of the potent kinase inhibitor, this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] |
Operational Plan: Step-by-Step Handling and Disposal
Proper handling and disposal procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
1. Preparation and Weighing:
-
All manipulations of solid this compound should be carried out in a certified chemical fume hood to avoid inhalation of dust.[1]
-
Before handling, ensure all required PPE is correctly donned. The recommended order for putting on PPE is a gown or lab coat, then a mask or respirator, followed by eye protection, and finally gloves.
-
Use disposable weighing boats and spatulas to prevent contamination.
2. Dissolution and Use:
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the container is tightly sealed after dissolution.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials.
4. Spill and Exposure Procedures:
-
Spill: In case of a spill, alert others in the area. If safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
5. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous chemical waste.
-
Dispose of unused product and contaminated materials in clearly labeled, sealed containers.
-
Do not dispose of this compound down the drain.
-
Follow all federal, state, and local regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste collection and disposal.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
